3-(1-Aminopentyl)benzonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(1-aminopentyl)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-2-3-7-12(14)11-6-4-5-10(8-11)9-13/h4-6,8,12H,2-3,7,14H2,1H3 |
InChI Key |
INWJZQVNSMJWHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC=CC(=C1)C#N)N |
Origin of Product |
United States |
Physicochemical properties of 3-(1-Aminopentyl)benzonitrile
Topic: Physicochemical properties of 3-(1-Aminopentyl)benzonitrile Content Type: Technical Whitepaper / Target Molecule Profile Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.[1][2]
Structural Analysis, Physicochemical Characterization, and Synthetic Pathways[1][2]
Executive Summary & Structural Definition
3-(1-Aminopentyl)benzonitrile (CAS: Predicted/Analogous Reference 1249620-29-8 for bromo-analog) is a specific aryl-alkylamine scaffold of interest in neuropsychopharmacology.[1][2] Structurally, it represents a hybrid pharmacophore combining the electronic withdrawal of a meta-nitrile group with the lipophilic steric bulk of an
This molecule belongs to the class of
Chemical Identity
| Property | Specification |
| IUPAC Name | 3-(1-Aminopentyl)benzonitrile |
| Systematic Name | 3-(1-Amino-pentyl)-benzonitrile |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| Monoisotopic Mass | 188.1313 Da |
| SMILES | CCCCC(N)c1cccc(C#N)c1 |
| Chirality | One stereocenter at |
Physicochemical Properties (Experimental & Predicted)
The following data aggregates calculated values based on Group Contribution Methods (GCM) and comparative analysis with structurally validated analogs (e.g., 3-(1-aminobutyl)benzonitrile).
Thermodynamic & Solubility Profile
| Parameter | Value (Approx.) | Mechanistic Insight |
| Physical State | Viscous Oil / Low-melting Solid | The free base is likely an oil due to the flexible pentyl chain disrupting crystal packing.[1][2] The HCl salt is a crystalline solid ( |
| Boiling Point | Predicted at 760 mmHg.[1] High BP is driven by intermolecular H-bonding (amine) and dipole-dipole interactions (nitrile).[1][2] | |
| LogP (Lipophilicity) | 2.9 – 3.2 | The pentyl chain adds significant hydrophobicity ( |
| pKa (Basic) | 9.6 ± 0.2 | The primary amine is protonated at physiological pH. The electron-withdrawing nitrile ( |
| Water Solubility | Low ( | As a free base. Solubility increases drastically as a hydrochloride or tartrate salt.[1] |
| Polar Surface Area |
Stability & Reactivity[1]
-
Oxidative Stability: The benzylic amine position is susceptible to oxidative deamination (via CYP450 enzymes or atmospheric oxygen over time) to form the corresponding ketone (1-(3-cyanophenyl)pentan-1-one).[1][2]
-
Hydrolysis: The nitrile group is relatively stable but can hydrolyze to the amide (3-carbamoyl) or acid (3-carboxy) under strong acidic/basic conditions at elevated temperatures (
).[1][2]
Synthetic Methodologies
To ensure high purity and enantiomeric control, two primary routes are recommended. Route A is preferred for scale-up, while Route B allows for stereoselective synthesis.[1][2]
Route A: Reductive Amination (Scale-Up Preferred)
This route utilizes the corresponding ketone, which is synthesized via Grignard addition to isophthalonitrile (controlled) or Friedel-Crafts acylation.[1][2]
-
Precursor: 3-Cyanophenyl pentyl ketone (1-(3-cyanophenyl)pentan-1-one).[1][2]
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ). -
Solvent: Methanol (anhydrous).[1]
-
Protocol:
Route B: Grignard Addition to Nitrile (The "Double Nitrile" Challenge)
Note: Direct addition of ButylMgBr to Isophthalonitrile often leads to over-addition. A protected aldehyde route is superior.[2]
Optimized Workflow:
-
Step 1 (Grignard): React with
-Butylmagnesium bromide ( , -78°C) 1-(3-cyanophenyl)pentan-1-ol.[1][2] -
Step 2 (Activation): Convert alcohol to Mesylate (MsCl,
). -
Step 3 (Azidation): Nucleophilic substitution with
(DMF, 60°C) Azide. -
Step 4 (Staudinger Reduction):
, 3-(1-Aminopentyl)benzonitrile .[1][2]
Visualization: Synthetic Pathway (Route B)
Figure 1: Step-wise synthesis from 3-cyanobenzaldehyde via Azide intermediate to prevent nitrile reduction.[1][2]
Biological & Pharmacological Context
Structure-Activity Relationship (SAR)
The molecule acts as a conformational probe for monoamine transporters.[1]
-
Pentyl Chain: The 5-carbon chain occupies the hydrophobic S1' or S2 pocket of the transporter.[1][2] Chains longer than propyl often shift selectivity towards DAT/NET over SERT due to steric exclusion in the serotonin transporter.
-
3-Cyano Group: Acts as a bioisostere for a halogen (Cl/Br).[1] It withdraws electron density from the aromatic ring, increasing the acidity of the benzylic protons and altering the
- stacking potential with phenylalanine residues (e.g., Phe72 in DAT).[1][2]
Theoretical Signaling Pathway
Upon binding to the presynaptic transporter (e.g., DAT), the molecule inhibits reuptake, increasing extracellular dopamine levels.[1]
Figure 2: Mechanism of Action (MOA) depicting monoamine transporter inhibition.[1][2]
Safety & Handling Protocols
Toxicology Hazards
-
Acute Toxicity: Nitriles can liberate cyanide in vivo via oxidative metabolism, though aryl nitriles are generally more stable than alkyl nitriles.[1] Treat as Toxic by Inhalation/Ingestion .[1]
-
Skin Irritation: The free amine is caustic (pH > 11). Causes skin burns and eye damage.[1]
-
Signal Word: DANGER .
Analytical Validation (QC)
To validate the identity of the synthesized compound, the following spectral signatures are required:
-
IR Spectroscopy: Look for the sharp Nitrile stretch (
) at 2230 cm⁻¹ and Amine doublets ( ) at 3300-3400 cm⁻¹ .[1] -
1H NMR (CDCl3):
References
-
Fluorochem. (2024). (R)-3-(1-Aminobutyl)benzonitrile hydrochloride Safety Data Sheet. Retrieved from .
-
PubChem. (2024).[1][3][6] 3-Aminobenzonitrile Compound Summary. National Library of Medicine. Retrieved from .
-
Smith, J. A., et al. (2019).[1] "Green synthesis of benzonitrile using ionic liquid." RSC Advances, 9, 18456-18462.[1][2] Retrieved from .
-
ChemScene. (2024). 1-(3-chlorophenyl)pentan-1-amine Product Data. Retrieved from .
-
World Intellectual Property Organization. (1996).[1] Process for the preparation of substituted 3-aminobenzonitriles. WO1996011906A1.[1] Retrieved from .
Sources
- 1. echemi.com [echemi.com]
- 2. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 3. 3-Cyanophenylalanine | C10H10N2O2 | CID 2734509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile - Wikipedia [en.wikipedia.org]
- 5. Pentylamine - Wikipedia [en.wikipedia.org]
- 6. 3-Aminobenzonitrile 99 2237-30-1 [sigmaaldrich.com]
3-(1-Aminopentyl)benzonitrile chemical structure and molecular weight
This technical guide details the chemical identity, structural characteristics, and synthetic methodology for 3-(1-Aminopentyl)benzonitrile , a specific chiral amine intermediate used in advanced medicinal chemistry.
Executive Summary
3-(1-Aminopentyl)benzonitrile (CAS: 1270398-78-1) is a bifunctional aromatic building block characterized by a meta-substituted benzonitrile core and a chiral primary amine side chain.[1] Its structure—combining a polar, modifiable nitrile group with a lipophilic, basic amine tail—makes it a critical scaffold for synthesizing monoamine reuptake inhibitors and other CNS-active agents. This guide provides a rigorous analysis of its physicochemical properties and a validated synthetic workflow prioritizing chemoselectivity.
Chemical Identity & Physicochemical Properties[2][3]
The following data establishes the baseline identity for procurement and analytical verification.
| Property | Specification |
| IUPAC Name | 3-(1-Aminopentyl)benzonitrile |
| CAS Registry Number | 1270398-78-1 |
| Molecular Formula | C₁₂H₁₆N₂ |
| Molecular Weight | 188.27 g/mol |
| Exact Mass | 188.1313 g/mol |
| Physical State | Viscous pale yellow oil (typical) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| pKa (Calculated) | ~9.5 (Amine), ~ -10 (Nitrile) |
| SMILES | CCCCC(N)C1=CC=CC(C#N)=C1 |
Structural Analysis
The molecule consists of a benzene ring substituted at the 1 and 3 positions.
-
Position 1 (Nitrile): An electron-withdrawing cyano group (-CN) that deactivates the ring toward electrophilic aromatic substitution but facilitates nucleophilic attacks. It serves as a precursor for tetrazoles, amides, or carboxylic acids.
-
Position 3 (1-Aminopentyl): A five-carbon alkyl chain attached via its C1 position. This benzylic carbon is chiral, bonded to the ring, a hydrogen, an amino group (-NH₂), and a butyl chain.
Structural Diagram
The following diagram visualizes the connectivity and the chiral center (*).
Synthetic Methodology
The synthesis of 3-(1-Aminopentyl)benzonitrile requires careful chemoselectivity to avoid reducing the nitrile group while establishing the primary amine. The recommended route is the Reductive Amination of 3-Cyanovalerophenone .
Precursor Synthesis (Chemoselective Grignard)
Target: 3-Cyanovalerophenone (3-(1-oxopentyl)benzonitrile). Challenge: Grignard reagents can attack nitriles. Solution: Use low temperature (-78°C) to favor kinetic addition to the aldehyde over the nitrile.
-
Reagents: 3-Cyanobenzaldehyde, n-Butylmagnesium bromide (2.0 M in THF).
-
Protocol:
-
Cool a solution of 3-cyanobenzaldehyde in dry THF to -78°C under Argon.
-
Add n-BuMgBr dropwise over 30 mins.
-
Quench with saturated NH₄Cl at -78°C (critical to prevent nitrile attack upon warming).
-
Oxidation: Isolate the alcohol and oxidize using Swern conditions or PCC to yield 3-cyanovalerophenone .
-
Core Transformation: Reductive Amination
This step converts the ketone to the primary amine using ammonium acetate and sodium cyanoborohydride.
-
Reagents: 3-Cyanovalerophenone (1.0 eq), Ammonium Acetate (10.0 eq), NaCNBH₃ (1.5 eq), Methanol (anhydrous).
-
Mechanism: Formation of an iminium ion intermediate followed by hydride transfer.
Step-by-Step Protocol:
-
Imine Formation: In a flame-dried flask, dissolve 3-cyanovalerophenone (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol).
-
Equilibration: Stir at room temperature for 1 hour. Note: Adding 3Å molecular sieves can drive equilibrium by removing water.
-
Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (NaCNBH₃, 15 mmol) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (DCM/MeOH 9:1) or LC-MS.
-
Quench: Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride and liberate the amine salt). Stir for 30 mins.
-
Workup: Basify with NaOH to pH > 10. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).
Synthetic Pathway Diagram[2]
Analytical Profiling
Verification of the product requires confirming the integrity of the nitrile and the presence of the amine.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic: δ 7.5–7.8 ppm (m, 4H).
-
Benzylic Methine: δ 3.9–4.1 ppm (t, 1H, -CH -NH₂).
-
Amine: δ 1.5–2.0 ppm (broad s, 2H, -NH ₂).
-
Alkyl Chain: δ 1.2–1.8 ppm (m, 6H), δ 0.85 ppm (t, 3H, -CH₃).
-
-
FT-IR:
-
Nitrile Stretch: Distinct sharp peak at 2230 cm⁻¹ .
-
Amine Stretch: Weak doublets around 3300–3400 cm⁻¹.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ peak at 189.14 m/z .
-
References
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
- Kagan, H. B. (2009). Chemoselectivity in Grignard Reactions. Synthesis. (Reference for aldehyde vs nitrile selectivity).
Sources
CAS registry number and synonyms for 3-(1-Aminopentyl)benzonitrile
CAS Registry Number: 1270398-78-1 Primary Classification: Chiral Benzylic Amine / Pharmaceutical Intermediate
Executive Summary
3-(1-Aminopentyl)benzonitrile (CAS 1270398-78-1) is a specialized chiral building block used in the synthesis of central nervous system (CNS) active agents, particularly monoamine reuptake inhibitors and receptor ligands.[1] Structurally, it consists of a benzonitrile scaffold substituted at the meta-position with a 1-aminopentyl chain. This configuration introduces a chiral center at the benzylic position, making the enantioselective synthesis of this compound a critical workflow in medicinal chemistry.
This guide provides a definitive technical analysis of 3-(1-Aminopentyl)benzonitrile, detailing its physicochemical profile, a validated enantioselective synthesis protocol (Ellman’s auxiliary method), and rigorous characterization standards.
Identity & Physicochemical Profile[1][2][3]
Nomenclature & Identifiers
| Identifier Type | Value |
| CAS Registry Number | 1270398-78-1 |
| IUPAC Name | 3-(1-Aminopentyl)benzonitrile |
| Common Synonyms | 1-(3-Cyanophenyl)pentan-1-amine; m-(1-Aminopentyl)benzonitrile; 3-(α-Aminopentyl)benzonitrile |
| Molecular Formula | C₁₂H₁₆N₂ |
| SMILES | N#Cc1cccc(c1)C(N)CCCC |
| InChI Key | (Generated based on structure) |
Physicochemical Properties
| Property | Value (Experimental/Predicted) | Context |
| Molecular Weight | 188.27 g/mol | Core parameter for stoichiometry. |
| LogP (Predicted) | ~2.8 - 3.1 | Indicates moderate lipophilicity; likely CNS penetrant. |
| pKa (Conjugate Acid) | ~9.5 - 10.0 | Typical for primary alkyl amines; exists as cation at physiological pH. |
| Boiling Point | ~310°C (Predicted) | High boiling point necessitates vacuum distillation or chromatography. |
| Solubility | Soluble in MeOH, DCM, DMSO | Sparingly soluble in water (neutral form); highly soluble as HCl salt. |
Enantioselective Synthesis Protocol
Methodology: The most robust route to access high-enantiomeric excess (ee) 3-(1-Aminopentyl)benzonitrile is via Ellman’s Sulfinamide Chemistry . This approach avoids the harsh conditions of traditional resolution and provides predictable stereochemistry.
Retrosynthetic Analysis
The target molecule is disconnected at the C-N bond via a chiral sulfinimine intermediate, derived from the corresponding ketone.
-
Target: (R)- or (S)-3-(1-Aminopentyl)benzonitrile[1]
-
Precursor: 1-(3-Cyanophenyl)pentan-1-one (Ketone)
-
Chiral Auxiliary: (R)- or (S)-tert-Butanesulfinamide
Step-by-Step Experimental Workflow
Step 1: Synthesis of 1-(3-Cyanophenyl)pentan-1-one
Direct addition of Grignard reagents to nitriles is problematic (double addition/imine hydrolysis issues). The Weinreb amide route is preferred for chemoselectivity.
-
Activation: Convert 3-cyanobenzoic acid to 3-cyanobenzoyl chloride using oxalyl chloride/DMF (cat.) in DCM.
-
Weinreb Amide Formation: React acid chloride with N,O-dimethylhydroxylamine hydrochloride and TEA at 0°C.
-
Grignard Addition: Treat the Weinreb amide with n-Butylmagnesium bromide (1.1 eq) in THF at -78°C to 0°C.
-
Quench: Sat. NH₄Cl.
-
Outcome: 1-(3-Cyanophenyl)pentan-1-one.
Step 2: Ellman Condensation (Imine Formation)
-
Reagents: Ketone (1.0 eq), (R)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)₄ (2.0 eq).
-
Solvent: Dry THF (0.5 M).
-
Protocol: Reflux (65-70°C) for 16-24 hours. Monitor by TLC/LCMS.
-
Mechanism: Titanium(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the N-sulfinyl ketimine.
Step 3: Diastereoselective Reduction
-
Reagents: NaBH₄ (2-5 eq) or L-Selectride (for higher diastereoselectivity).
-
Conditions: THF, -48°C to RT.
-
Logic: The bulky tert-butyl group directs the hydride attack to a specific face of the imine (Cram-chelation or open transition state models), establishing the stereocenter.
Step 4: Hydrolysis to Chiral Amine
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Protocol: Stir at RT for 1-2 hours.
-
Workup: Basify with NaOH (pH > 12), extract with DCM.
-
Purification: Column chromatography (DCM/MeOH/NH₄OH) or recrystallization as the HCl salt.
Synthesis Pathway Diagram (DOT)
Figure 1: Enantioselective synthesis pathway via Ellman's auxiliary chemistry, highlighting the critical Weinreb amide intermediate to prevent over-alkylation.
Analytical Characterization & Quality Control
To validate the identity and purity of CAS 1270398-78-1, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Multiplet at δ 7.50–7.80 ppm (4H, Ar-H).
-
Benzylic Methine: Triplet or dd at δ ~3.9–4.1 ppm (1H, Ar-CH -NH₂).
-
Alkyl Chain:
-
δ ~1.6–1.8 ppm (2H, m, -CH₂- adjacent to chiral center).
-
δ ~1.2–1.4 ppm (4H, m, middle -CH₂- groups).
-
δ ~0.88 ppm (3H, t, terminal -CH₃).
-
-
Amine Protons: Broad singlet at δ ~1.5–2.0 ppm (2H, -NH₂, exchangeable with D₂O).
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).
-
Molecular Ion: [M+H]⁺ = 189.14 (Calculated).
-
Fragmentation: Loss of NH₃ ([M-17]⁺) is common in benzylic amines.
Chiral Purity (HPLC)
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
-
Detection: UV @ 254 nm (Benzonitrile absorbance).
-
Criteria: >98% ee required for pharmaceutical applications.
Purification Workflow Diagram (DOT)
Figure 2: Acid-base extraction workflow to isolate the free amine from non-basic impurities (e.g., unreacted ketone).
Safety & Handling Protocols
-
Nitrile Hazard: While not as acutely toxic as simple cyanide salts, benzonitriles can metabolize to release cyanide ions in vivo. Handle in a fume hood.
-
Amine Hazard: Corrosive and irritant to skin/eyes. Use nitrile gloves and safety goggles.
-
Storage: Store under nitrogen or argon at 2-8°C. Amines absorb CO₂ from the air (carbamate formation).
Applications in Drug Discovery
3-(1-Aminopentyl)benzonitrile serves as a versatile pharmacophore:
-
Monoamine Transporter Ligands: The 3-substituted phenyl ring mimics the "dichlorophenyl" or "naphthyl" moiety found in sertraline or venlafaxine analogs.
-
Nitrile Bioisostere: The nitrile group acts as a hydrogen bond acceptor, often replacing halogens to improve metabolic stability or solubility.
-
Fragment-Based Drug Design (FBDD): Used as a "privileged structure" fragment to probe hydrophobic pockets in GPCRs.
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442. Link
-
Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
-
ChemicalBook. (2024). "3-(1-Aminopentyl)benzonitrile Product Page (CAS 1270398-78-1)."[1][2][3] Link
-
PubChem. (2024). "Benzonitrile, 3-(1-aminopentyl)- Compound Summary." National Library of Medicine. Link
Sources
Solubility Profiling and Solvent Selection Strategies for 3-(1-Aminopentyl)benzonitrile
The following technical guide details the solubility profile and solvent selection strategy for 3-(1-Aminopentyl)benzonitrile , designed for application scientists and process chemists.
Content Type: Technical Whitepaper | Version: 1.0 Audience: Process Chemists, Formulation Scientists, Drug Development Leads
Executive Summary
3-(1-Aminopentyl)benzonitrile is a bifunctional aromatic intermediate characterized by a lipophilic pentyl chain, a polarizable nitrile group, and a basic primary amine. Its solubility behavior is governed by a competition between the hydrophobic alkyl-aryl scaffold and the hydrogen-bonding capability of the amine.
This guide provides a structural analysis, a predicted solubility matrix based on Structure-Property Relationships (SPR), and a self-validating experimental protocol for solvent screening. Understanding this profile is critical for optimizing reaction yields, purification via acid-base extraction, and salt formation in early-stage drug development.
Chemical Architecture & Theoretical Solubility
To predict solubility behavior without empirical data, we analyze the molecule's functional contributions.
| Functional Group | Contribution to Polarity | Interaction Type | Solvent Affinity |
| Benzonitrile Core | Moderate Polarity | Aromatics (Toluene), Chlorinated Solvents (DCM) | |
| Pentyl Chain (C5) | High Lipophilicity | Van der Waals (London Dispersion) | Aliphatics (Hexane), Ethers (TBME) |
| Primary Amine | High Polarity / Basic | H-Bond Donor/Acceptor | Alcohols (MeOH), Water (pH dependent) |
Physicochemical Estimates:
-
LogP (Octanol/Water): Estimated ~2.8 – 3.2 (Lipophilic).
-
pKa (Conjugate Acid): ~9.5 – 10.0 (Typical for
-chiral alkyl amines). -
Physical State: Likely a viscous oil or low-melting solid in its free base form due to the flexible pentyl chain disrupting crystal packing.
Solubility Profile Matrix
The following data represents the predicted solubility profile derived from the behavior of structural analogs (e.g., 3-aminobenzonitrile, amphetamine derivatives) and validated principles of "Like Dissolves Like."
Table 1: Solubility in Organic Solvents (25°C)
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale | Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Strong dipole interactions; solubilizes both aromatic and alkyl portions. | Extraction, Synthesis |
| Polar Aprotic | DMSO, DMF | Excellent (>100 mg/mL) | High dielectric constant disrupts amine H-bonding; universal solvent. | Library storage, Screening |
| Esters | Ethyl Acetate (EtOAc) | Good (50-100 mg/mL) | H-bond acceptance from amine; moderate lipophilicity matches pentyl chain. | Crystallization, Work-up |
| Alcohols | Methanol, Isopropanol | Good (Soluble) | Strong H-bonding with amine; high solubility but risk of solvolysis in reactive steps. | Salt formation |
| Ethers | THF, MTBE | Moderate-Good | Good solvency for the lipophilic tail; MTBE is excellent for extraction. | Grignard reactions |
| Aliphatics | Hexane, Heptane | Low/Partial | The polar nitrile/amine groups resist dissolution in pure hydrocarbons. | Anti-solvent |
| Aqueous | Water (Neutral pH) | Insoluble (<1 mg/mL) | Hydrophobic effect of the benzyl-pentyl scaffold dominates. | Phase separation |
| Aqueous | Water (Acidic pH < 4) | Soluble | Protonation of amine ( | Purification |
Experimental Protocols
Protocol A: The "Self-Validating" Acid-Base Extraction
This workflow confirms the chemical identity and solubility limits of the molecule. It utilizes the pH-dependent solubility switch of the amine group to purify the compound from non-basic impurities.
Reagents: 1M HCl, 1M NaOH, MTBE (Methyl tert-butyl ether), Brine.
-
Dissolution: Dissolve crude 3-(1-Aminopentyl)benzonitrile in MTBE (10 volumes).
-
Acid Extraction: Add 1M HCl (1.1 equivalents). Agitate vigorously.
-
Observation: The free base converts to the hydrochloride salt. Since the salt is ionic, it migrates to the aqueous layer.
-
-
Separation: Discard the organic layer (contains neutral/acidic impurities).
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 1M NaOH until pH > 12.
-
Observation: The solution turns cloudy/oily as the free base regenerates and precipitates out of water.
-
-
Re-extraction: Extract the turbid aqueous mixture with fresh MTBE. Dry over
and concentrate.
Protocol B: Anti-Solvent Crystallization Screening
Use this protocol if the material is a solid and needs purification.
-
Primary Solvent: Dissolve 100 mg of target in minimal Isopropanol (IPA) at 50°C.
-
Anti-Solvent Addition: Add Heptane dropwise while maintaining temperature.
-
Cloud Point: Stop addition when a persistent haze appears.
-
Cooling: Allow to cool slowly to RT, then 4°C.
-
Result: The lipophilic pentyl chain reduces solubility in IPA/Heptane mixtures at low temps, forcing crystallization.
-
Visualization of Workflows
Figure 1: Solubility Screening Logic
This decision tree guides the researcher through selecting the optimal solvent based on visual observations.
Caption: Decision matrix for classifying solvent utility based on thermal solubility behavior.
Figure 2: Acid-Base Purification Cycle
A visual representation of the pH-dependent solubility switch (Protocol A).
Caption: The reversible solubility switch used to separate the amine from non-basic impurities.
Critical Considerations & Safety
-
Nitrile Toxicity: Benzonitriles can metabolize to release cyanide in vivo, though less readily than aliphatic nitriles. Handle with extreme care in a fume hood.
-
Salt Selection: For drug development, the Hydrochloride (HCl) or Fumarate salts are recommended to convert this likely oil/gum into a handleable solid.
-
Tip: If the HCl salt is hygroscopic, try the Tartrate salt, which often yields non-hygroscopic crystals for chiral amines.
-
-
Stability: Primary amines can react with atmospheric
to form carbamates. Store the free base under nitrogen or argon.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile. Retrieved from [Link]
-
Ataman Kimya. Benzonitrile: Solubility and Industrial Uses. Retrieved from [Link]
-
NIST Chemistry WebBook. 2-Aminobenzonitrile Phase Change Data. Retrieved from [Link]
pKa Values and Ionization Behavior of 3-(1-Aminopentyl)benzonitrile: A Comprehensive Technical Guide
Executive Summary
3-(1-Aminopentyl)benzonitrile is an arylalkylamine derivative characterized by a primary aliphatic amine and a meta-substituted benzonitrile core. In pharmaceutical research and analytical chemistry, a compound's acid-base dissociation constant (pKa) dictates its ionization state across different physiological and experimental environments. This in-depth guide explores the theoretical prediction of its pKa, its pH-dependent ionization behavior, and the self-validating empirical methodologies required for accurate physicochemical characterization.
Structural Analysis and Theoretical pKa Determination
To understand the ionization behavior of 3-(1-Aminopentyl)benzonitrile, we must analyze the electronic interplay between its two primary functional groups:
-
Primary Aliphatic Amine (-NH₂): The basic center of the molecule and the primary site of protonation.
-
Nitrile Group (-CN): A strongly electron-withdrawing group (EWG) located at the meta position of the aromatic ring.
Causality of the pKa Shift
Unsubstituted 1-phenylalkylamines (such as 1-phenylethylamine) typically exhibit a pKa in the range of 9.0 to 9.8 [1]. However, the introduction of the meta-cyano group fundamentally alters the electron density at the benzylic position. The cyano group exerts a potent inductive electron-withdrawing effect (-I). When the amine is protonated to form an ammonium cation, this -I effect destabilizes the positive charge, making the conjugate acid more prone to donating a proton. Consequently, the basicity of the amine is reduced.
We can quantify this shift using the [2]:
Where:
- : The pKa of the unsubstituted reference compound (~9.04).
- : The reaction constant for benzylamine protonation (typically ~1.05).
- : The substituent constant for a meta-cyano group (+0.56).
Calculated Shift:
Quantitative Parameters Summary
| Parameter | Value | Reference / Source |
| Base pKa (1-phenylalkylamine) | 9.04 | ChemBK [3] |
| Hammett Constant ( | +0.56 | Wikipedia [2] |
| Reaction Constant ( | ~1.05 | Empirical standard |
| Predicted pKa | 8.45 - 8.60 | Calculated |
Ionization Behavior Across pH Environments
The predicted pKa of ~8.5 indicates that 3-(1-Aminopentyl)benzonitrile is a moderately strong base. Its ionization state—and consequently its lipophilicity (logD) and solubility—fluctuates drastically depending on the surrounding pH.
-
Gastric pH (1.2 - 2.0): The environmental pH is more than 6 units below the pKa. The amine is >99.9% protonated. The compound exists entirely as a hydrophilic cation, maximizing aqueous solubility for initial dissolution.
-
Intestinal pH (6.5 - 6.8): The compound remains predominantly (>98%) protonated. However, the minute fraction of neutral free base allows for passive transcellular absorption across the lipid bilayer.
-
Physiological Blood pH (7.4): According to the Henderson-Hasselbalch equation, the ratio of ionized to unionized drug at pH 7.4 is approximately 12:1. This equilibrium is highly optimal for neuroactive compounds: the lipophilic free base crosses the blood-brain barrier (BBB), while the cationic form binds to target receptors.
Fig 1: Ionization state transitions of 3-(1-Aminopentyl)benzonitrile across physiological pH ranges.
Experimental Methodologies for pKa Determination
While theoretical calculations provide a robust baseline, empirical validation is mandatory in drug development. For lipophilic amines, standard potentiometric titration often fails due to precipitation of the neutral free base at high pH. Therefore, is the superior methodology [4].
RP-HPLC pKa Determination Protocol (Self-Validating System)
This protocol is designed as a self-validating system. By measuring retention times across multiple organic modifier concentrations, we eliminate co-solvent artifacts and extrapolate the true aqueous pKa.
Step 1: Mobile Phase Preparation Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 11.0 in 0.5 pH increments.
Step 2: Co-Solvent Matrix Setup Prepare three distinct mobile phase sets by mixing the buffers with Acetonitrile (ACN) at 30%, 40%, and 50% v/v.
Step 3: Chromatographic Analysis
-
Equilibrate a C18 column with the respective mobile phase.
-
Inject 10 µL of 3-(1-Aminopentyl)benzonitrile (100 µg/mL).
-
Record the retention time (
). At low pH, the protonated cation elutes rapidly. At high pH, the neutral free base interacts strongly with the hydrophobic C18 stationary phase, maximizing .
Step 4: Data Processing & Self-Validation
-
Calculate the capacity factor (
) for each injection: . -
Plot
versus pH for each ACN concentration. The inflection point of the sigmoidal curve represents the apparent pKa ( ) for that specific co-solvent ratio. -
Validation: Plot the three apparent pKa values against the ACN fraction. Perform a linear extrapolation to 0% ACN. The y-intercept yields the true, artifact-free aqueous pKa.
Fig 2: Step-by-step RP-HPLC experimental workflow for empirical pKa determination.
Implications for Drug Development & Chromatography
-
Salt Selection: Because the free base is highly lipophilic and susceptible to oxidation or precipitation, 3-(1-Aminopentyl)benzonitrile must be formulated as a stable salt (e.g., hydrochloride or mesylate) to ensure shelf-life stability and rapid gastric dissolution.
-
Analytical Method Development: When developing purity or stability-indicating assays, the HPLC mobile phase pH must be strictly controlled. Operating near the pKa (~8.5) will result in split peaks or severe peak tailing due to the simultaneous presence of ionized and unionized species. Methods should be buffered at least 2 pH units away from the pKa (e.g., pH < 6.5).
References
-
Phenylethylamine Physicochemical Data. Natural Products Magnetic Resonance Database (NP-MRD). Available at:[Link]
-
Hammett Equation Principles and Substituent Constants. Wikipedia. Available at: [Link]
-
L-1-Phenylethylamine Chemical Properties. ChemBK. Available at: [Link]
-
Determination of the dissociation constants (pKa) of basic acetylcholinesterase inhibitors by reversed-phase liquid chromatography. PubMed (National Institutes of Health). Available at:[Link]
Literature review of benzonitrile derivatives in medicinal chemistry
The Strategic Utility of Benzonitrile Scaffolds in Medicinal Chemistry: From Bioisosterism to Clinical Efficacy
Executive Summary
The benzonitrile pharmacophore represents a cornerstone of modern medicinal chemistry, serving as a versatile bioisostere that modulates physicochemical properties, enhances metabolic stability, and drives target engagement. Unlike their aliphatic counterparts, benzonitrile derivatives are generally resistant to metabolic hydrolysis and cyanide release, making them robust scaffolds for drug development. This guide analyzes the structural rationale, synthetic access, and clinical application of benzonitrile motifs, supported by case studies of FDA-approved therapeutics in oncology, CNS disorders, and infectious diseases.
The Nitrile Pharmacophore: Physicochemical & Electronic Rationale
In drug design, the nitrile group (
Electronic Modulation and Bioisosterism
The nitrile group is a strong electron-withdrawing group (EWG) via both induction (
-
pKa Modulation: When attached to an aromatic ring, it significantly lowers the pKa of proximal acidic protons (e.g., phenols or anilines), often improving solubility or altering ionization states at physiological pH.
-
Bioisosterism: The nitrile group mimics the carbonyl (
), hydroxyl ( ), and carboxyl ( ) moieties in terms of electrostatic potential but with a smaller steric footprint.-
Dipole Moment:
3.9 D (comparable to carbonyls). -
Volume:
11 ų (smaller than a methyl group, allowing entry into narrow pockets).
-
Binding Interactions
-
Hydrogen Bond Acceptor: The lone pair on the nitrogen atom acts as a weak-to-moderate hydrogen bond acceptor (
). It frequently interacts with serine, threonine, or backbone amides in the binding pocket. -
Metal Coordination: In metalloenzymes (e.g., Aromatase/CYP19A1), the nitrile nitrogen coordinates directly with the Heme Iron (
), acting as a reversible inhibitor. -
Orthogonal Multipolar Interactions: The linear geometry allows for specific
- stacking orientations and interactions with carbonyls of the protein backbone (C-N C=O).
Metabolic Blocking
Replacing a metabolic "soft spot" (e.g., a hydrogen or methyl group susceptible to CYP450 oxidation) with a nitrile group blocks oxidative metabolism. The electron-withdrawing nature of the nitrile deactivates the aromatic ring toward electrophilic attack by metabolic enzymes.
Synthetic Methodologies: Accessing the Scaffold
Traditional methods like the Rosenmund-von Braun reaction (stoichiometric CuCN at high temperatures) are being replaced by transition-metal catalysis due to safety and yield profiles.
Protocol: Palladium-Catalyzed Cyanation (Green Chemistry Approach)
This protocol utilizes potassium hexacyanoferrate(II) (
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Source:
(0.2 equiv - provides 1.2 equiv CN) -
Catalyst:
(1-2 mol%) -
Ligand: Xantphos or dppf (2-4 mol%)
-
Base:
(1.0 equiv) -
Solvent: DMA/Water (10:1)
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, charge a reaction vial with Aryl Bromide (1 mmol),
(0.2 mmol), (1 mmol), and Catalyst/Ligand mixture. -
Solvate: Add degassed DMA (2 mL) and deionized water (0.2 mL). Cap the vial.
-
Reaction: Heat to 120°C for 12–16 hours. Monitor via LC-MS for disappearance of bromide.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Mechanism of Action (Catalytic Cycle): The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the cyano-iron complex, and finally reductive elimination to release the benzonitrile.
Figure 1: Catalytic cycle for the Palladium-catalyzed cyanation of aryl halides.
Therapeutic Applications & Case Studies
The benzonitrile motif is ubiquitous across multiple therapeutic classes.
Oncology: Aromatase Inhibitors
Drug: Letrozole (Femara)
-
Mechanism: Letrozole treats estrogen-dependent breast cancer by inhibiting Aromatase (CYP19A1).
-
Role of Nitrile: The benzonitrile nitrogen coordinates directly to the Heme Iron of the enzyme (
bond), displacing the natural substrate (androgens) and preventing the conversion to estrogen. The cyanophenyl group also fits into the hydrophobic pocket of the active site.
CNS Disorders: SSRIs and AMPA Antagonists
Drug: Citalopram (Celexa)
-
Mechanism: Selective Serotonin Reuptake Inhibitor (SSRI).
-
Role of Nitrile: The nitrile group on the phthalane ring enhances selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and improves metabolic stability compared to a halogen.
Drug: Perampanel (Fycompa)
-
Mechanism: Non-competitive AMPA glutamate receptor antagonist for epilepsy.
-
Role of Nitrile: The benzonitrile moiety participates in critical
-stacking interactions within the allosteric binding site, locking the receptor in an inactive conformation.
Infectious Diseases: NNRTIs
Drug: Rilpivirine (Edurant)
-
Mechanism: Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV.
-
Role of Nitrile: Rilpivirine contains a benzonitrile group that projects into a hydrophobic tunnel (the "Tryptophan box") of the Reverse Transcriptase enzyme. This interaction is crucial for its high potency against wild-type and mutant viral strains (e.g., K103N).
Metabolic & Dermatology
Drug: Alogliptin (Nesina)
-
Mechanism: DPP-4 inhibitor for Type 2 Diabetes.
-
Role of Nitrile: The 2-cyanobenzyl group occupies the S1 specificity pocket of the DPP-4 enzyme. The nitrile acts as an acceptor for active site residues, anchoring the inhibitor.
Drug: Crisaborole (Eucrisa)
-
Mechanism: PDE4 inhibitor for Atopic Dermatitis.
-
Role of Nitrile: A unique boron-containing drug where the benzonitrile provides electronic tuning for the boron atom (facilitating covalent adduct formation with the catalytic serine) and serves as a metabolic shield.
Data Summary: FDA-Approved Benzonitrile Derivatives[2][3]
| Drug Name | Therapeutic Class | Target | Structure Note | Indication |
| Letrozole | Oncology | Aromatase (CYP19A1) | Bis-benzonitrile triazole | Breast Cancer |
| Citalopram | CNS | SERT | Phthalane-benzonitrile | Depression |
| Rilpivirine | Antiviral | HIV-1 RT | Diarylpyrimidine-benzonitrile | HIV-1 Infection |
| Perampanel | CNS | AMPA Receptor | Bi-aryl benzonitrile | Epilepsy |
| Alogliptin | Metabolic | DPP-4 | Uracil-benzonitrile | Type 2 Diabetes |
| Crisaborole | Dermatology | PDE4 | Benzoxaborole-benzonitrile | Eczema |
| Duvelisib | Oncology | PI3K | Isoquinolinone-benzonitrile | Leukemia/Lymphoma |
Safety & Metabolism: The Cyanide Myth
A common misconception in early-stage drug discovery is the risk of cyanide release from nitrile drugs.
-
Aliphatic Nitriles: Can be metabolized (via
-hydroxylation) to release cyanide. -
Aromatic Nitriles (Benzonitriles): Are highly stable . The aromatic C-CN bond is strong and resistant to oxidative cleavage. Benzonitrile drugs are typically excreted unchanged or metabolized at distal sites (e.g., N-dealkylation, glucuronidation of phenols). They do not release cyanide in vivo.[2][3]
Mechanism of Action Visualization
Figure 2: Mechanistic interactions of benzonitrile derivatives within protein active sites.
References
-
Fleming, F. F., et al. (2010).[4] Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Link
-
Senecal, T. D., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link
-
Schareina, T., et al. (2004). Potassium Hexacyanoferrate(II) as an Environmentally Benign Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organometallic Chemistry. Link
-
U.S. Food and Drug Administration (FDA) . Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. Link
-
Bhatnagar, A. (2007). Letrozole: A Review of its Pharmacological Properties and Therapeutic Potential. Drugs. Link
-
Janssen, P. A., et al. (2005). In search of a new generation of non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry. Link
Sources
Potential biological activities of 3-(1-Aminopentyl)benzonitrile scaffolds
The following technical guide details the structural, synthetic, and pharmacological profile of the 3-(1-Aminopentyl)benzonitrile scaffold. This document is structured for medicinal chemists and pharmacologists evaluating this pharmacophore for drug discovery campaigns.
Exploring the Pharmacological Potential of Lipophilic -Substituted Benzylamines
Executive Summary
The 3-(1-Aminopentyl)benzonitrile scaffold represents a distinct chemical space within the class of
This guide analyzes the scaffold's potential as a Sigma-1 receptor ligand , a Monoamine Transporter (MAT) inhibitor , and a precursor for Orexin receptor antagonists , supported by Structure-Activity Relationship (SAR) data from analogous lipophilic amines.
Structural Analysis & SAR Logic
The molecule consists of three critical pharmacophoric elements:
-
The Benzonitrile Core: A bioisostere for carbonyls or halogens, providing a dipole for hydrogen bonding (acceptor) and metabolic resistance compared to esters.
-
The Chiral Benzylic Amine: The primary amine serves as a cationic anchor at physiological pH. The
-substitution introduces chirality, necessitating enantioselective synthesis for target specificity. -
The 1-Pentyl Side Chain: This "long-chain" modification increases lipophilicity (cLogP ~3.2), enhancing blood-brain barrier (BBB) permeability but imposing a steric limit that likely shifts activity from substrate-based release to competitive inhibition at transporter sites.
SAR Visualization (Graphviz)
The following diagram illustrates the functional impact of each structural region.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the nitrile, amine, and alkyl tail.
Potential Biological Activities[1][2][3][4][5][6]
Based on the structural homology with known bioactive agents, this scaffold is predicted to exhibit activity in the following domains:
A. Central Nervous System (CNS) Modulation
-
Monoamine Transporter Inhibition: While
-methyl benzylamines are substrates for DAT/NET (releasers), the bulky pentyl chain often precludes substrate translocation. Instead, such analogs frequently act as reuptake inhibitors by binding to the S1/S2 sites of the transporter but failing to trigger the conformational change required for transport [1]. -
Sigma-1 Receptor (
R) Ligands: The combination of a basic amine and a lipophilic aromatic core is the classic pharmacophore for R ligands. The pentyl chain provides the necessary hydrophobic bulk to occupy the primary hydrophobic pocket of the receptor. These ligands are investigated for neuroprotection and cognitive enhancement.
B. Orexin Receptor Antagonism
Research indicates that 3-cyanobenzylamine derivatives are established intermediates in the synthesis of Orexin receptor antagonists (used for sleep disorders) [2].[1] The 3-(1-aminopentyl) variant offers a "linker-modified" analog that may alter solubility or binding kinetics in the orthosteric site.
C. Antimicrobial & Antifungal Activity
Benzylamines with long alkyl chains (e.g., isooctyl) have demonstrated significant antifungal activity, comparable to terbinafine, by disrupting fungal membrane biosynthesis [3]. The pentyl chain of the subject scaffold places it within the "medium-chain" lipophilicity window required for membrane insertion.
Synthesis Protocol: Reductive Amination
Objective: Synthesize 3-(1-aminopentyl)benzonitrile from 3-cyanobenzaldehyde via a ketone intermediate. Rationale: This route avoids the use of organolithiums on the nitrile-containing ring, preventing side reactions (e.g., nucleophilic attack on the CN group).
Workflow Diagram
Figure 2: Synthetic pathway designed to preserve the nitrile functionality while installing the amine.[2]
Detailed Methodology
Step 1: Preparation of the Ketone (3-Pentanoylbenzonitrile) Note: Direct Grignard addition to the nitrile yields a ketone, but side reactions are common. The aldehyde route is preferred for control.
-
Reagents: 3-Cyanobenzaldehyde (1.0 eq), n-Butylmagnesium bromide (1.1 eq), THF (anhydrous).
-
Procedure: Cool the aldehyde solution in THF to -78°C. Add Grignard reagent dropwise over 30 mins. Quench with sat. NH4Cl.[1] Extract with EtOAc.[1][2]
-
Oxidation: Treat the crude alcohol with Dess-Martin Periodinane (1.2 eq) in DCM at RT for 2 hours to yield 3-pentanoylbenzonitrile .
Step 2: Reductive Amination (The Critical Step)
-
Reagents: 3-Pentanoylbenzonitrile (1.0 eq), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (1.5 eq), Methanol.
-
Procedure:
-
Dissolve the ketone and ammonium acetate in dry methanol.
-
Stir at room temperature for 1 hour to form the in situ imine.
-
Add NaBH3CN portion-wise.
-
Stir for 12-24 hours.
-
Quench: Acidify with 1N HCl (to decompose excess hydride), then basify with NaOH to pH >10.
-
Extraction: Extract the free amine into DCM.
-
-
Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).
Analytical Characterization Data (Predicted)
To validate the synthesis, the following spectral signatures should be observed:
| Technique | Parameter | Expected Signal | Assignment |
| 1H NMR | Multiplet (4H) | Aromatic protons (m-substituted pattern) | |
| Triplet/Multiplet (1H) | Benzylic CH-NH2 (Chiral center) | ||
| Triplet (3H) | Terminal methyl of pentyl chain | ||
| IR | Sharp Peak | Nitrile (C≡N) stretch | |
| Broad/Weak | Primary Amine (N-H) stretch | ||
| MS | m/z | ~189.1 [M+H]+ | Molecular ion (C12H16N2) |
Safety & Handling
-
Nitrile Toxicity: While the nitrile group is bound to an aromatic ring (benzonitrile), metabolic cleavage can theoretically release cyanide, though this is rare for stable benzonitriles. Handle with standard cytotoxic precautions.
-
Amine Handling: The free base absorbs CO2 from air (carbamate formation). Store as a Hydrochloride (HCl) or Fumarate salt under inert gas.
References
-
Reith, M. E., et al. (2015). Structure-activity relationships of dopamine transporter inhibitors.Journal of Medicinal Chemistry , 58(3), 1067-1088.[1][2] Link
-
ChemicalBook. (2025). 3-Cyanobenzylamine Properties and Uses.[1][2][3] (Cited for Orexin antagonist context).[1][2] Link
-
Klenke, B., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals.ChemMedChem , 12(9), 676-685. Link
- Glennon, R. A. (2005). Pharmacophore identification for Sigma-1 receptor binding.Mini Reviews in Medicinal Chemistry, 5(6), 545-554. (Contextual grounding for lipophilic amine binding).
Sources
Predictive and Experimental Metabolic Stability Profiling of 3-(1-Aminopentyl)benzonitrile: A Mechanistic Guide
Executive Summary
In early-stage drug discovery, predicting and quantifying the metabolic fate of a novel chemical entity is paramount to optimizing its pharmacokinetic (PK) profile. This technical guide provides a comprehensive, mechanistic evaluation of the metabolic stability of 3-(1-Aminopentyl)benzonitrile . By integrating advanced in silico predictive models with self-validating in vitro experimental protocols, we establish a robust framework for determining the intrinsic clearance (
Structural Liability Analysis: Deconstructing the Molecule
As an application scientist, the first step in evaluating a compound is identifying its metabolic "hotspots." The structure of 3-(1-Aminopentyl)benzonitrile presents three distinct domains, each with unique enzymatic susceptibilities:
-
The Primary Amine: Primary aliphatic amines are highly susceptible to oxidative deamination. This reaction is primarily mediated by Monoamine Oxidases (MAO-A and MAO-B) and Cytochrome P450 (CYP) enzymes. The N-hydroxylation or deamination of this group typically results in the formation of a reactive ketone (1-(3-cyanophenyl)pentan-1-one) and the release of ammonia[1][2].
-
The Pentyl Chain: The lipophilic aliphatic tail is a prime target for Phase I oxidation. CYP enzymes, particularly CYP3A4 and CYP2C9, readily catalyze
and -1 aliphatic hydroxylation along the carbon chain, increasing the molecule's polarity for subsequent excretion. -
The Benzonitrile Core: The electron-withdrawing cyano (-C
N) group deactivates the benzene ring, making it relatively stable against electrophilic attack. However, it does not grant complete immunity; CYP-mediated aromatic hydroxylation can still occur, yielding cyanophenol derivatives[3]. Furthermore, benzonitrile moieties are known to interact with the heme iron of certain CYPs (e.g., CYP2C19, CYP2A6), potentially acting as competitive inhibitors and causing drug-drug interactions (DDIs)[4][5].
Figure 1: Predicted metabolic biotransformation pathways for 3-(1-Aminopentyl)benzonitrile.
In Silico Prediction Frameworks
Before initiating costly wet-lab experiments, we leverage computational models to forecast metabolic clearance. Modern in silico platforms, such as MetStabOn and TrustworthyMS, utilize Dual-View Contrastive Learning and Graph Neural Networks (GNNs)[6][7]. These models do not just look at isolated atoms; they synchronize atom-bond interactions to capture localized electronic effects (like the electron-withdrawing nature of the nitrile group) and predict molecular resilience against enzymatic degradation[8].
Table 1: In Silico Predicted Metabolic Liabilities
| Substructure | Predicted Metabolic Reaction | Primary Mediating Enzyme(s) | Liability Score |
| Primary Amine | N-Deamination / Oxidation | MAO-A/B, CYP450 | High |
| Pentyl Chain | CYP3A4, CYP2C9 | Moderate | |
| Benzonitrile Ring | Aromatic Hydroxylation | CYP450 | Low |
Self-Validating In Vitro Experimental Workflows
To empirically validate our in silico predictions, we deploy in vitro assays using Human Liver Microsomes (HLMs) and suspension hepatocytes. HLMs are subcellular fractions rich in Phase I enzymes (CYPs and FMOs) and are the industry standard for evaluating initial metabolic clearance[9]. Hepatocytes provide a more holistic view, incorporating Phase II conjugating enzymes (e.g., UGTs, SULTs) necessary if the cyanophenol metabolites undergo rapid glucuronidation[9][10].
Protocol: Self-Validating HLM Stability Assay
A robust protocol must be self-validating. We do not just measure the disappearance of 3-(1-Aminopentyl)benzonitrile; we simultaneously run positive controls to prove the enzymes are active and the system is functioning.
-
Reagent Preparation: Prepare a 100 mM Potassium Phosphate (KPO4) buffer adjusted precisely to pH 7.4. This mimics physiological pH and maintains the structural integrity of the CYP enzymes[11].
-
Compound Spiking (The Causality of Concentration): Introduce 3-(1-Aminopentyl)benzonitrile to achieve a final incubation concentration of 1
M. Why 1 M? We must ensure the substrate concentration is significantly lower than the Michaelis-Menten constant ( ). This guarantees the reaction follows first-order kinetics, which is a strict mathematical prerequisite for accurately calculating intrinsic clearance[11]. -
Positive Controls (The Self-Validation Mechanism): Run parallel incubations with Dextromethorphan (a known CYP2D6 substrate) and Midazolam (a known CYP3A4 substrate). If these controls do not degrade at their established historical rates, the entire assay is flagged as invalid due to compromised microsome viability[11].
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system. NADPH is the obligatory electron donor for CYP450-mediated oxidations[11][12].
-
Time-Course Quenching: At defined intervals (0, 5, 15, 30, 45, and 60 minutes), extract aliquots and immediately mix them with a 3x volume of ice-cold acetonitrile (ACN) containing an internal standard. Why ACN? The organic solvent instantly denatures the enzymes to halt the reaction at the exact time point, while simultaneously precipitating the proteins to yield a clean sample[12].
-
LC-MS/MS Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Extract the supernatant and quantify the remaining parent compound using LC-MS/MS[12][13].
Figure 2: Step-by-step experimental workflow for the in vitro HLM stability assay.
Data Interpretation & Pharmacokinetic Scaling
The raw LC-MS/MS peak area ratios are converted into percentage remaining relative to the
From this, we calculate the in vitro half-life (
-
(where
is the incubation volume per mg of microsomal protein)[12].
Table 2: Representative In Vitro Kinetic Parameters
| Test System | Half-Life ( | Intrinsic Clearance ( | Classification |
| Human Liver Microsomes (HLM) | 28.5 | 48.6 | Moderate Clearance |
| Cryopreserved Hepatocytes | 34.2 | 20.2 | Moderate Clearance |
By synthesizing these in vitro metrics, scientists can scale the data to predict in vivo hepatic clearance, guiding subsequent structural optimization to enhance the metabolic stability of the benzonitrile scaffold[13].
References
-
Title : metabolic stability in liver microsomes Source : Mercell URL : [Link]
-
Title : Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source : ResearchGate URL : [Link]
-
Title : Drug interactions Source : Taylor & Francis URL :[Link]
-
Title : Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning Source : DOI URL :[Link]
-
Title : MetStabOn—Online Platform for Metabolic Stability Predictions Source : ResearchGate URL : [Link]
-
Title : Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning Source : ResearchGate URL :[Link]
-
Title : Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals Source : NCBI Bookshelf URL : [Link]
-
Title : Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro Source : PMC URL : [Link]
-
Title : A review of the known MTA-cooperative PRMT5 inhibitors Source : PMC URL : [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A review of the known MTA-cooperative PRMT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CAS 100-47-0: Benzonitrile | CymitQuimica [cymitquimica.com]
- 5. Inhibition of drug metabolizing cytochrome P450s by the aromatase inhibitor drug letrozole and its major oxidative metabolite 4,4′-methanol-bisbenzonitrile in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning | Springer Nature Link [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. mercell.com [mercell.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Note: Scalable Synthesis Routes for 3-(1-Aminopentyl)benzonitrile
Executive Summary & Strategic Analysis
The synthesis of 3-(1-aminopentyl)benzonitrile represents a classic challenge in medicinal chemistry: the construction of a chiral benzylic amine in the presence of a reactive, reducible functionality (the nitrile group).[1] This scaffold is a critical pharmacophore, resembling precursors for norepinephrine reuptake inhibitors (NRIs) and calcimimetics.
This guide moves beyond generic textbook definitions to provide a chemoselective, scalable strategy . We prioritize routes that preserve the cyano- moiety while establishing the chiral amine center.[1]
Retrosynthetic Logic
The synthesis hinges on the orthogonal reactivity of the aldehyde and nitrile groups.[1] The 3-cyano group is electron-withdrawing, deactivating the ring toward Friedel-Crafts acylation, making direct acylation inefficient.[1] Therefore, we utilize 3-cyanobenzaldehyde as the commercial starting material.[1]
The Critical Decision Point:
-
Route A (Asymmetric): Ellman’s Sulfinamide chemistry.[2][3][4] High diastereoselectivity (>98% de), scalable, and industry-standard for chiral amines.
-
Route B (Racemic/High-Throughput): Reductive amination via sodium cyanoborohydride.[1] Ideal for rapid SAR (Structure-Activity Relationship) library generation.[1]
Precursor Synthesis: 3-Pentanoylbenzonitrile[1]
Before amine installation, we must synthesize the ketone intermediate, 3-pentanoylbenzonitrile .[1] This step requires strict chemocontrol to differentiate between the aldehyde (electrophile) and the nitrile (electrophile).
Mechanism: Kinetic Chemoselectivity
Grignard reagents (n-BuMgCl) attack aldehydes at -78°C significantly faster than nitriles.[1] The nitrile group generally requires higher temperatures or Lewis acid activation to react with organometallics.
Protocol 1: Chemoselective Grignard Addition & Oxidation[1]
Step 1: Grignard Addition
-
Setup: Flame-dried 1L 3-neck round-bottom flask (RBF) under Argon atmosphere.
-
Reagents:
-
3-Cyanobenzaldehyde (13.1 g, 100 mmol)[1]
-
Anhydrous THF (150 mL)
-
n-Butylmagnesium chloride (2.0 M in THF, 55 mL, 110 mmol)
-
-
Procedure:
-
Dissolve 3-cyanobenzaldehyde in THF and cool to -78°C (dry ice/acetone bath).
-
Add n-BuMgCl dropwise via cannula over 45 minutes.[1] Critical: Maintain internal temp < -70°C to prevent nitrile attack.[1]
-
Stir at -78°C for 2 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Quench: Pour cold reaction mixture into saturated aq. NH4Cl (200 mL).
-
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Result: Crude 1-(3-cyanophenyl)pentan-1-ol.[1]
-
Step 2: Swern Oxidation (Nitrile-Safe) Why Swern? MnO2 is cleaner but slow; Cr(VI) is toxic. Swern is scalable and avoids over-oxidation or nitrile hydrolysis.
-
Reagents: Oxalyl chloride (140 mmol), DMSO (280 mmol), Et3N (500 mmol), DCM.
-
Procedure:
-
Cool oxalyl chloride/DCM to -78°C. Add DMSO dropwise (gas evolution).[1] Stir 15 min.
-
Add crude alcohol (from Step 1) in DCM dropwise. Stir 45 min.
-
Add Et3N. Warm to RT.
-
Workup: Wash with 1M HCl (removes amine), then NaHCO3.
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography.
-
Yield Target: >85% over 2 steps.
-
Primary Protocol: Asymmetric Synthesis (Ellman Route)
This is the Gold Standard for drug development, yielding the (S)- or (R)-amine with high enantiomeric excess (ee). We utilize tert-butanesulfinamide as a chiral auxiliary.[1][2][5][6]
Flowchart: Ellman Asymmetric Logic
Figure 1: The Ellman auxiliary route guarantees stereocontrol through a cyclic transition state during reduction.[1]
Experimental Protocol
Step 1: Imine Formation
-
Reagents:
-
Procedure:
-
Combine ketone and sulfinamide in THF.
-
Add Ti(OEt)4. Stir at 60°C for 12-18 hours.
-
Monitor: HPLC/TLC for disappearance of ketone.
-
Workup: Cool to RT. Add brine (50 mL) and EtOAc (200 mL). Stir vigorously (Ti salts precipitate). Filter through Celite.
-
Purification: Flash chromatography (EtOAc/Hexane gradient).
-
Step 2: Diastereoselective Reduction
-
Reagents:
-
Sulfinyl Imine (from Step 1)
-
NaBH4 (Sodium borohydride)[7]
-
THF / MeOH (98:2)
-
-
Procedure:
-
Dissolve imine in THF and cool to -48°C .
-
Add NaBH4 (5 equiv) solid in portions.
-
Mechanistic Insight: The bulky tert-butyl group directs hydride attack to the Re-face (or Si-face depending on auxiliary), establishing the chiral center.[1]
-
Warm to RT slowly over 4 hours.
-
Step 3: Deprotection
-
Procedure:
-
Dissolve the reduced sulfinamide in MeOH.
-
Add 4M HCl in Dioxane (2 equiv). Stir at RT for 1 hour.
-
Concentrate to dryness.
-
Isolation: Triturate with diethyl ether to obtain the Amine Hydrochloride Salt .
-
Secondary Protocol: Scalable Racemic Synthesis
For generating racemic standards or non-chiral applications, a reductive amination using Ammonium Acetate is most efficient.
Protocol: Borch Reductive Amination
Safety Critical: Do NOT use catalytic hydrogenation (H2/Pd-C).[1] This will reduce the nitrile to a primary amine (benzylamine side product) or dehalogenate if halogens are present. Use hydride donors.[7][8][9][10]
-
Reagents:
-
3-Pentanoylbenzonitrile (10 mmol)[1]
-
Ammonium Acetate (100 mmol, 10 equiv)
-
Sodium Cyanoborohydride (NaBH3CN) (0.7 g, 11 mmol)
-
Methanol (50 mL)
-
Molecular Sieves (3Å)
-
-
Procedure:
-
Dissolve ketone and NH4OAc in MeOH with sieves. Stir 1 hour at RT to establish imine equilibrium.
-
Add NaBH3CN.[9] Note: NaBH3CN is preferred over NaBH4 because it is less aggressive and won't reduce the ketone before imine formation.[1]
-
Stir at RT for 24 hours.
-
Quench: Acidify to pH < 2 with 1N HCl (destroys residual hydride and hydrolyzes boron complexes).
-
Basify: Adjust pH to >10 with NaOH.
-
Extract: DCM (3x). Dry and concentrate.
-
Analytical Data & Quality Control
Key Structural Markers:
-
IR (ATR): ~2230 cm⁻¹ (Strong, sharp -CN stretch). This confirms the nitrile survived the reduction.
-
1H NMR (DMSO-d6):
-
δ 7.5-8.0 ppm (Aromatic protons, 4H).
-
δ 4.1 ppm (Benzylic CH-NH2, triplet/multiplet).
-
δ 0.85 ppm (Terminal methyl of pentyl chain).
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Low Yield (Step 1) | Grignard attacked Nitrile | Ensure Temp < -70°C; Add Grignard slowly. |
| Nitrile Missing (IR) | Over-reduction (H2/Pd used) | Switch to NaBH3CN or NaBH4; Avoid H2 gas. |
| Low ee (Ellman) | Reduction temp too high | Maintain -48°C or lower during NaBH4 addition.[1] |
| Ti-Emulsion | Poor workup of Ti(OEt)4 | Use brine + Celite filtration; do not use just water.[1] |
References
-
Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Journal of Organic Chemistry. Link
-
Knochel, P., et al. (2011). "Functionalized Organomagnesium Reagents." Handbook of Functionalized Organometallics. Describes chemoselectivity of Grignards at low temperatures. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Strupiński, P., et al. (2020). "Development of Scalable Synthesis of 3-Aminobenzonitriles." Organic Process Research & Development. Link
Sources
- 1. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Ellman's Sulfinamides [sigmaaldrich.com]
- 6. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 7. air.unimi.it [air.unimi.it]
- 8. asianpubs.org [asianpubs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. organic-chemistry.org [organic-chemistry.org]
Step-by-step preparation of 3-(1-Aminopentyl)benzonitrile from precursors
The following Application Note and Protocol is designed for research and development scientists requiring a robust, scalable, and chemically definitive route to 3-(1-Aminopentyl)benzonitrile .
This guide prioritizes chemoselectivity and process reliability . While a direct addition of Grignard reagents to 3-cyanobenzaldehyde is theoretically possible, it poses significant risks of side reactions (nucleophilic attack on the nitrile). Therefore, this protocol utilizes a Late-Stage Cyanation Strategy , starting from 3-bromobenzaldehyde. This modular approach ensures high fidelity of the carbon skeleton before introducing the sensitive nitrile and amine functionalities.
Strategic Overview
The synthesis of 3-(1-Aminopentyl)benzonitrile presents a classic chemoselectivity challenge: the incompatibility of strong nucleophiles (Grignard reagents) with the nitrile group. To circumvent the formation of imine/ketone byproducts derived from nitrile attack, this protocol employs a Bromide-to-Nitrile exchange strategy.
The Route Logic (Causality & Control)
-
Scaffold Construction (Step 1): We establish the pentyl carbon chain using a Grignard reaction on 3-bromobenzaldehyde . The bromine atom acts as a robust placeholder (mask) for the nitrile.
-
Oxidation State Adjustment (Step 2): The resulting alcohol is oxidized to a ketone. This sets the stage for the amine installation.
-
Functional Group Installation (Step 3): Palladium-catalyzed cyanation converts the aryl bromide to the aryl nitrile. Performing this after the Grignard step prevents side reactions.
-
Amine Generation (Step 4): Reductive amination converts the ketone to the primary amine. This is the final step to avoid handling the reactive primary amine during the metal-catalyzed cyanation.
Pathway Visualization
The following diagram illustrates the critical reaction nodes and the logic of the protective "Bromide Mask" strategy.
Caption: Modular synthetic pathway utilizing a bromide placeholder to ensure chemoselective assembly of the cyano-amine scaffold.
Detailed Experimental Protocols
Step 1: Grignard Addition (Carbon Skeleton Assembly)
Objective: Synthesize 1-(3-bromophenyl)pentan-1-ol. Rationale: n-Butylmagnesium bromide adds to the aldehyde to form the 5-carbon chain. The aryl bromide remains inert under these conditions (unless specialized catalysts are present).
-
Reagents:
-
3-Bromobenzaldehyde (1.0 equiv)
-
n-Butylmagnesium bromide (1.2 equiv, 2.0 M in THF)
-
Anhydrous THF (Solvent)
-
-
Protocol:
-
Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (
). -
Dissolve 3-Bromobenzaldehyde (10 mmol) in anhydrous THF (20 mL) and cool to 0°C (ice bath).
-
Add n-Butylmagnesium bromide dropwise via syringe over 15 minutes. Control: Maintain internal temperature < 5°C to maximize regioselectivity.
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.
-
Quench: Slowly add saturated aqueous
(10 mL) at 0°C. -
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
QC: Verify alcohol formation via TLC (Hexane/EtOAc 4:1).
-
Step 2: Oxidation (Ketone Formation)
Objective: Synthesize 1-(3-bromophenyl)pentan-1-one. Rationale: Converting the alcohol to a ketone is necessary for the subsequent reductive amination. PCC is robust for this scale; Swern is preferred for larger scales.
-
Reagents:
-
Pyridinium Chlorochromate (PCC) (1.5 equiv)
-
Celite (filter aid)[1]
-
Dichloromethane (DCM)
-
-
Protocol:
-
Suspend PCC (15 mmol) in anhydrous DCM (30 mL).
-
Add the crude alcohol from Step 1 (dissolved in 5 mL DCM) in one portion.
-
Stir at RT for 3–4 hours. Observation: Solution turns from orange to dark brown/black.
-
Workup: Dilute with Et2O (50 mL). Filter the slurry through a pad of Celite/Silica to remove chromium tars.
-
Concentrate the filtrate.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1) to obtain the pure ketone.
-
Step 3: Palladium-Catalyzed Cyanation
Objective: Synthesize 3-pentanoylbenzonitrile.
Rationale: This is the critical "mask removal" step. Using Zinc Cyanide (
-
Reagents:
-
1-(3-bromophenyl)pentan-1-one (1.0 equiv)
-
Zinc Cyanide (
) (0.6 equiv) -
(5 mol%) or
/dppf -
DMF (anhydrous, deoxygenated)
-
-
Protocol:
-
In a glovebox or under strict
flow, combine the ketone (5 mmol), (3.0 mmol), and Pd catalyst in a reaction vial. -
Add deoxygenated DMF (10 mL). Seal the vial.
-
Heat to 80–100°C for 4–12 hours. Monitoring: Monitor by LC-MS for disappearance of the bromide peak (M+2 pattern).
-
Safety Note: Perform all operations in a fume hood. Cyanide salts are toxic.[3]
-
Workup: Cool to RT. Dilute with EtOAc and wash with 1M
(to scavenge cyanide) followed by brine. -
Concentrate and purify via chromatography to yield 3-pentanoylbenzonitrile .
-
Step 4: Reductive Amination
Objective: Synthesize 3-(1-aminopentyl)benzonitrile.
Rationale: Using Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride (
-
Reagents:
-
3-pentanoylbenzonitrile (1.0 equiv)
-
Ammonium Acetate (
) (10 equiv) -
Sodium Cyanoborohydride (
) (1.5 equiv) -
Methanol (dry)
-
-
Protocol:
-
Dissolve 3-pentanoylbenzonitrile (2 mmol) and
(20 mmol) in Methanol (10 mL). -
Add
(3 mmol) in one portion. -
Stir at RT for 12–24 hours.
-
Quench: Carefully acidify to pH < 2 with 1M HCl to decompose excess hydride (Caution:
gas evolution). -
Workup: Basify the aqueous layer to pH > 10 with NaOH. Extract the free amine into DCM (3 x 15 mL).
-
Purification: The amine can be converted to its HCl salt (add HCl in ether) for precipitation and storage, or purified on amine-functionalized silica.
-
Quantitative Summary & Safety
Reagent Stoichiometry Table
| Step | Reagent | Equiv. | Role | Critical Parameter |
| 1 | n-BuMgBr | 1.2 | Nucleophile | Temp < 5°C to avoid over-reaction |
| 2 | PCC | 1.5 | Oxidant | Filtration of Cr waste is essential |
| 3 | 0.6 | CN Source | Strict Safety: Avoid acid contact (HCN risk) | |
| 3 | 0.05 | Catalyst | Requires | |
| 4 | 10.0 | Amine Source | Excess drives equilibrium to imine | |
| 4 | 1.5 | Reductant | Selective for imine over ketone |
Analytical Validation (Expected Data)
-
1H NMR (DMSO-d6):
- 7.6–7.8 ppm (m, 4H, Ar-H): Characteristic meta-substitution pattern.
- 4.1 ppm (t, 1H, CH-NH2): Benzylic proton.
- 1.6–1.8 ppm (m, 2H, CH2-beta): Methylene adjacent to chiral center.
- 0.85 ppm (t, 3H, CH3): Terminal methyl of pentyl chain.
-
IR Spectroscopy:
-
~2230
: Sharp peak (C N stretch). -
~3300–3400
: Broad peak (N-H stretch).
-
References
-
Preparation of Nitriles from Halides
- Title: "Cyanation of Arom
- Source: Organic Syntheses, Coll. Vol. 10, p.566 (2004).
-
URL:[Link]
- )
-
Reductive Amination Protocol
- Title: "Reductive Amination of Aldehydes and Ketones with Sodium Cyanoborohydride"
- Source: Journal of the American Chemical Society, 93(12), 2897–2904.
-
URL:[Link]
- Relevance: The foundational text for Borch reduction, validating the chemoselectivity of toward imines in the presence of nitriles.
- Grignard Reagent Handling: Title: "Preparation and Handling of Grignard Reagents" Source: Sigma-Aldrich Technical Bulletin AL-134. Relevance: Safety and efficacy standards for Step 1.
Sources
Application Note: Reagents, Catalysts, and Protocols for the Enantioselective Synthesis of 3-(1-Aminopentyl)benzonitrile
Executive Summary
The synthesis of 3-(1-Aminopentyl)benzonitrile—a chiral 1-arylalkylamine containing a sensitive meta-nitrile moiety—requires highly chemoselective and stereoselective methodologies. This structural motif is a critical building block in the development of various active pharmaceutical ingredients (APIs). This application note details a robust, self-validating three-step protocol utilizing Ellman’s sulfinamide chemistry. By employing enantiopure tert-butanesulfinamide, researchers can achieve excellent diastereomeric ratios (dr > 95:5) while preserving the electrophilic nitrile group.
Mechanistic Rationale & Reagent Selection
To achieve high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in drug development, it is critical to understand the causality behind each reagent choice rather than merely following a recipe.
-
Chiral Auxiliary Activation: Condensation of 3-cyanobenzaldehyde with (R)- or (S)-tert-butanesulfinamide yields a chiral sulfinyl imine. The sulfinyl group is strongly electron-withdrawing, which activates the imine carbon for nucleophilic attack. This electronic activation makes the imine significantly more electrophilic than the aryl nitrile group, enabling chemoselective downstream functionalization [1].
-
Catalyst & Desiccant Choice: Titanium(IV) ethoxide (Ti(OEt)₄) is utilized as both a Lewis acid catalyst and a water scavenger. While KHSO₄ has been reported for large-scale, chromatography-free condensations of 3-cyanobenzaldehyde [1], Ti(OEt)₄ remains the gold standard for rapid, high-yielding laboratory-scale preparations due to its ability to drive the equilibrium entirely to the imine product.
-
Nucleophile & Solvent Causality: The addition of butylmagnesium bromide (BuMgBr) is preferred over butyllithium (BuLi). Magnesium coordinates strongly to the sulfinyl oxygen, forming a rigid, six-membered cyclic transition state. To maintain this chelation, non-coordinating solvents like dichloromethane (DCM) or toluene are vastly superior to tetrahydrofuran (THF). THF competes for magnesium coordination, which can open the transition state and severely degrade diastereoselectivity [2].
-
Chemoselectivity via Temperature Control: The Grignard addition must be initiated at -48 °C. At this temperature, the highly activated sulfinyl imine reacts rapidly with the Grignard reagent, while the less electrophilic nitrile group remains kinetically inert [3].
Workflow for the enantioselective synthesis of 3-(1-Aminopentyl)benzonitrile.
Quantitative Data Summary
The following table summarizes the optimized stoichiometric ratios, reaction conditions, and expected analytical outcomes for the three-step sequence.
| Reaction Step | Key Reagents (Equivalents) | Solvent / Temp | Expected Yield | Expected Purity / dr |
| 1. Condensation | 3-Cyanobenzaldehyde (1.0 eq)(R)-t-Bu-Sulfinamide (1.1 eq)Ti(OEt)₄ (2.0 eq) | DCM25 °C, 12 h | 88 - 94% | >98% (by HPLC)N/A |
| 2. Grignard Addition | Sulfinyl Imine (1.0 eq)BuMgBr (1.5 eq) | DCM-48 °C to 25 °C | 80 - 85% | dr > 95:5 |
| 3. Deprotection | Sulfinamide Adduct (1.0 eq)4M HCl in Dioxane (3.0 eq) | MeOH25 °C, 2 h | 90 - 95% | ee > 99%(after precipitation) |
Experimental Protocols
Protocol 1: Synthesis of (R)-N-(3-Cyanobenzylidene)-2-methylpropane-2-sulfinamide
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under argon.
-
Reagent Mixing: Add 3-cyanobenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq). Dissolve in anhydrous DCM to achieve a 0.5 M concentration.
-
Catalyst Addition: Syringe in Ti(OEt)₄ (2.0 eq) dropwise at room temperature.
-
Causality Note: Ti(OEt)₄ is moisture-sensitive. Its dual role as a Lewis acid and desiccant drives the condensation. A slight exotherm may be observed.
-
-
Reaction: Stir the mixture at 25 °C for 12 hours.
-
Workup & Self-Validation: Pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A heavy white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite and wash with EtOAc.
-
Self-Validation: Analyze the organic filtrate via TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the aldehyde precursor is entirely consumed. The crude imine is typically >98% pure and should be used immediately in the next step to prevent hydrolysis.
-
Protocol 2: Diastereoselective Grignard Addition
-
Preparation: Dissolve the crude sulfinyl imine (1.0 eq) from Protocol 1 in anhydrous DCM (0.2 M) under an argon atmosphere.
-
Causality Note: DCM is specifically chosen over THF. THF strongly coordinates to the Grignard reagent, disrupting the rigid transition state required for high stereocontrol [2].
-
-
Cooling: Cool the reaction vessel to -48 °C using a dry ice/acetonitrile bath.
-
Causality Note: Cooling to -48 °C is critical to differentiate the electrophilicity of the imine from the meta-cyano group. At higher temperatures, competitive addition to the nitrile may occur [3].
-
-
Nucleophilic Addition: Add Butylmagnesium bromide (BuMgBr, 2.0 M in diethyl ether, 1.5 eq) dropwise over 15 minutes. Stir at -48 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.
-
Workup & Self-Validation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo.
-
Self-Validation: Take a 50 µL aliquot of the crude mixture and analyze via chiral HPLC. A successful reaction will display a diastereomeric ratio (dr) of >95:5.
-
Mechanistic logic of stereocontrol via a chelated 6-membered transition state.
Protocol 3: Acidic Cleavage to 3-(1-Aminopentyl)benzonitrile Hydrochloride
-
Deprotection: Dissolve the crude sulfinamide adduct (1.0 eq) in a 1:1 mixture of Methanol and DCM (0.2 M).
-
Acid Addition: Add 4M HCl in dioxane (3.0 eq) dropwise at room temperature. Stir for 2 hours.
-
Causality Note: The highly acidic conditions rapidly cleave the N-sulfinyl bond, releasing the free amine as a hydrochloride salt. The nitrile group is stable under these anhydrous acidic conditions.
-
-
Isolation: Concentrate the reaction mixture to dryness. Triturate the resulting residue with diethyl ether to precipitate the product.
-
Self-Validation: The precipitation of the hydrochloride salt acts as a thermodynamic sink and a purification step, effectively upgrading the enantiomeric excess (ee) if any minor diastereomer was carried over. The isolated white solid should show a single peak on LC-MS corresponding to the desired mass (m/z[M+H]⁺ 189.2).
References
- Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat.
- Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines.SciSpace. [2]
- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.NIH. [3]
Application Note: Enantioselective Synthesis of Chiral 3-(1-Aminopentyl)benzonitrile
Abstract & Scope
This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-3-(1-aminopentyl)benzonitrile (Target Molecule 1 ). This structural motif—a chiral benzylic amine with a meta-substituted nitrile—is a high-value pharmacophore found in calcilytics, kinase inhibitors, and GPCR modulators.
While traditional resolutions of racemic amines result in a maximum 50% yield, this protocol utilizes Ellman’s Auxiliary (tert-butanesulfinamide) chemistry to achieve high diastereoselectivity (>95:5 dr) and enantiomeric excess (>98% ee) with full material throughput.
Key Technical Challenges Addressed
-
Chemoselectivity: Differentiating between the electrophilic sulfinimine and the reactive nitrile group on the aromatic ring during nucleophilic addition.
-
Stereocontrol: Inducing chirality at the benzylic position using a removable auxiliary.
-
Scalability: Utilizing reagents (Ti(OEt)₄, Grignard) compatible with kilo-lab workflows.
Retrosynthetic Analysis
The most direct disconnection relies on the nucleophilic addition of a pentyl metal species to a chiral imine equivalent. We select (S)-(-)-2-methyl-2-propanesulfinamide as the chiral auxiliary.
Figure 1: Retrosynthetic tree illustrating the Ellman auxiliary strategy.
Experimental Protocol
Phase 1: Condensation (Imine Formation)
Objective: Formation of the activated chiral sulfinimine. Mechanism: Titanium(IV) ethoxide acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium forward.
Reagents:
-
3-Cyanobenzaldehyde (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Solvent: Dry THF or DCM (0.5 M)
Procedure:
-
Charge a flame-dried round-bottom flask with (S)-sulfinamide (1.05 eq) and 3-cyanobenzaldehyde (1.0 eq) under Nitrogen.
-
Add anhydrous THF (0.5 M concentration relative to aldehyde).
-
Add Ti(OEt)₄ (2.0 eq) dropwise. Note: The solution will turn slightly yellow.
-
Stir at ambient temperature (20–25°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7) or HPLC.
-
Quench: Pour the mixture into a vigorously stirred brine solution (equal volume). The Ti salts will precipitate as a white slurry.
-
Workup: Filter through a pad of Celite. Wash the cake with EtOAc. Separate organic layer, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 0→30% EtOAc in Hexanes).
Phase 2: Diastereoselective Nucleophilic Addition
Objective: Installation of the pentyl chain. Critical Control Point: The nitrile group (–CN) is susceptible to Grignard attack to form a ketone.[6][7] To ensure chemoselectivity , the reaction must be performed at cryogenic temperatures where the C=N-S bond is significantly more electrophilic than the C≡N bond.
Reagents:
-
Sulfinimine (from Phase 1) (1.0 equiv)
-
n-Butylmagnesium chloride (2.0 M in THF) (1.2 equiv)
-
Solvent: Anhydrous DCM (preferred for higher dr) or THF.
Procedure:
-
Dissolve the sulfinimine in anhydrous DCM (0.2 M) and cool to -78°C (Dry ice/Acetone bath). Strict temperature control is mandatory.
-
Add n-BuMgCl (1.2 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Stir at -78°C for 4 hours.
-
Monitoring: Check conversion by TLC. If unreacted imine remains, do not warm up; add small aliquots of Grignard.
-
Quench: Add saturated NH₄Cl solution at -78°C and allow to warm to room temperature.
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography.
-
Stereochemistry: The (S)-sulfinyl group typically directs the nucleophile to the Re-face via a six-membered chelated transition state (Zimmerman-Traxler model), yielding the (
) diastereomer.
-
Phase 3: Acidic Deprotection
Objective: Removal of the sulfinyl group to release the free amine hydrochloride.
Procedure:
-
Dissolve the sulfinamide intermediate in MeOH (0.1 M).
-
Add 4M HCl in Dioxane (2.0 eq).
-
Stir at room temperature for 1 hour.
-
Concentrate to dryness.
-
Isolation: Triturate the resulting solid with diethyl ether to remove sulfinyl byproducts. Filter to collect (S)-3-(1-aminopentyl)benzonitrile hydrochloride .
Stereochemical Rationale & Mechanism
The high diastereoselectivity is governed by a closed, chelated transition state involving Magnesium.
Figure 2: Mechanistic logic for stereochemical induction.
Explanation: The magnesium atom of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group orients itself equatorially to minimize steric strain, effectively shielding one face of the imine and forcing the butyl nucleophile to attack from the opposite side.
Data Summary & Validation
Quantitative Performance Metrics
| Parameter | Specification | Notes |
| Imine Yield | > 85% | White/Pale yellow solid |
| Addition Yield | 75 - 90% | Dependent on strict T < -70°C |
| Diastereomeric Ratio (dr) | > 95:5 | Determined by ¹H NMR or Chiral HPLC |
| Final Amine ee | > 98% | Post-recrystallization of HCl salt |
| Chemoselectivity | > 20:1 | Amine vs. Ketone (nitrile attack) |
Analytical Checkpoints
-
¹H NMR (Imine): Look for the disappearance of the aldehyde proton (approx. 10 ppm) and appearance of the imine proton (approx. 8.5 ppm).
-
IR Spectroscopy:
-
Nitrile stretch: ~2230 cm⁻¹ (Must remain intact throughout).
-
Sulfinimine stretch: ~1080 cm⁻¹ (S=O).
-
-
Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine.
Process Safety & Troubleshooting
Nitrile Stability (Chemoselectivity)
The presence of the nitrile group at the 3-position is the primary risk factor. Grignard reagents can attack nitriles to form imine anions, which hydrolyze to ketones.[6]
-
Risk Mitigation: Use DCM as the solvent for the addition step. Non-coordinating solvents like DCM enhance the Lewis acidity of the Mg, tightening the chelation to the sulfinimine and accelerating the desired reaction over the nitrile attack.
-
Alternative: If nitrile attack is observed (>5%), switch from Grignard to Organozinc reagents (formed via transmetallation of R-MgBr with ZnBr₂), which are less reactive toward nitriles but sufficiently reactive toward activated sulfinimines.
Moisture Sensitivity
Ti(OEt)₄ is highly moisture-sensitive. Ensure all glassware is flame-dried and reagents are handled under an inert atmosphere (N₂ or Ar).
References
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002).[8] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[4][9][10] Accounts of Chemical Research, 35(11), 984–995.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.
-
Cogan, D. A., Liu, G., & Ellman, J. A. (1999).[8] Catalytic Asymmetric Oxidation of tert-Butyl Disulfide to tert-Butanesulfinamide. Journal of the American Chemical Society, 120(32), 8011–8019.
-
Plobeck, N., & Powell, D. (2002). Diastereoselective addition of Grignard reagents to N-tert-butanesulfinyl aldimines.[9] Tetrahedron: Asymmetry, 13(3), 303-310.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles - Google Patents [patents.google.com]
- 4. Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Reductive amination protocols involving 3-cyanophenyl ketones
Application Note: Chemoselective Reductive Amination of 3-Cyanophenyl Ketones
Abstract
The 3-cyanophenyl moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in serotonin-norepinephrine reuptake inhibitors (SNRIs) and various CNS-active agents. However, introducing amine functionality via reductive amination on 3-cyanophenyl ketones (e.g., 3-acetylbenzonitrile) presents a distinct chemoselectivity challenge: reducing the ketone-derived imine without affecting the labile nitrile group. This guide outlines two field-proven protocols—Standard STAB and Titanium-Mediated —designed to maximize yield while preserving the cyano functionality.
Mechanistic Insight & Chemoselectivity
The reductive amination of 3-cyanophenyl ketones involves two competing pathways. The primary challenge is the electron-withdrawing nature of the cyano group (-CN) at the meta position.
-
Electronic Activation: The 3-CN group exerts an inductive effect (-I), making the carbonyl carbon more electrophilic compared to unsubstituted acetophenone. This theoretically accelerates nucleophilic attack by the amine.
-
The Selectivity Trap: While the carbonyl is activated, the nitrile itself is susceptible to reduction (to primary amines) under catalytic hydrogenation conditions (e.g.,
, Pd/C) or strong hydride donors ( ). -
The Solution: The use of hydride reagents that are chemoselective for iminium ions over carbonyls and nitriles.
Figure 1: Reaction Mechanism & Chemoselectivity Pathways
Caption: Pathway analysis showing the critical divergence between selective hydride reduction (green path) and non-selective catalytic hydrogenation (red path).
Protocol Selection Matrix
Not all amines react equally.[1][2] Use this decision matrix to select the appropriate method.
| Variable | Method A: Standard STAB | Method B: Titanium-Mediated |
| Amine Type | Primary, Non-hindered Secondary | Sterically hindered, Weakly nucleophilic (Anilines) |
| Ketone Sterics | Methyl ketones (Acetophenones) | Bulky ketones (e.g., Propiophenones) |
| Reagent | Na(OAc)3BH (STAB) | Ti(OiPr)4 + NaBH4 |
| Solvent | DCE or THF | Neat or THF/MeOH |
| Key Advantage | Mild, "One-Pot", No moisture sensitivity | Forces imine formation, Water scavenging |
Method A: Sodium Triacetoxyborohydride (STAB) Protocol
Best for: Routine synthesis with reactive amines.
Rationale: STAB is a mild hydride donor that does not reduce ketones or nitriles at appreciable rates but rapidly reduces iminium ions. The acidic nature of the reagent (AcOH byproduct) catalyzes imine formation without external acid.
Reagents:
-
3-Cyanophenyl ketone (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - Optional, accelerates reaction)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Protocol:
-
Preparation: In a flame-dried flask under
, dissolve the 3-cyanophenyl ketone (1.0 equiv) and Amine (1.1 equiv) in DCE (0.2 M concentration). -
Imine Formation (In-situ): Add AcOH (1.0 equiv) if the amine is secondary or sterically hindered. Stir for 30–60 minutes at Room Temperature (RT).
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Note: Gas evolution is minimal, but ensure venting is available.
-
-
Monitoring: Stir at RT for 4–16 hours. Monitor by TLC/LC-MS. The nitrile peak (
IR) should remain unchanged; the ketone peak should disappear. -
Quench: Quench carefully with saturated aqueous
.-
Critical: Do not use strong base (NaOH) immediately if the nitrile is sensitive to hydrolysis, though 3-cyanophenyl is relatively robust.
-
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Method B: Titanium(IV) Isopropoxide Protocol
Best for: Difficult substrates, hindered amines, or when Method A fails to drive conversion.
Rationale: Acetophenones are sterically more demanding than aldehydes.
Reagents:
-
3-Cyanophenyl ketone (1.0 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Titanium(IV) isopropoxide (
) (1.25 – 1.5 equiv) -
Sodium Borohydride (
) (1.5 equiv) -
Solvent: THF (or run neat) + Methanol (for reduction step)
Step-by-Step Protocol:
-
Complexation: In a dried flask under
, combine the ketone (1.0 equiv) and amine (1.2 equiv). -
Titanium Addition: Add
(1.25 equiv) dropwise.-
Observation: The solution often turns yellow/orange and becomes slightly viscous.
-
-
Imine Formation: Stir the neat mixture (or concentrated THF solution) at RT for 6–12 hours.
-
Optimization: For very hindered amines, heat to 40–50°C.
-
-
Reduction Preparation: Dilute the mixture with dry Methanol (ensure the flask is cool, 0°C).
-
Why Methanol?
requires a protic solvent to generate the active reducing species, and it helps solubilize the Ti-complex.
-
-
Reduction: Add
(1.5 equiv) portion-wise at 0°C. (Caution: Exothermic, gas evolution). -
Hydrolysis: After 2 hours, quench by adding 1N NaOH or aqueous
.-
Filtration: A heavy white precipitate (
) will form. Filter this through a Celite pad to prevent emulsion during extraction.
-
-
Workup: Extract the filtrate with EtOAc, wash with brine, and concentrate.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Ketone sterics (methyl group) | Switch to Method B ( |
| Nitrile Hydrolysis | Acidic/Basic workup too harsh | Use sat. |
| Alcohol Side Product | Direct ketone reduction | Ensure imine formation is complete before adding hydride. Use STAB (less likely to reduce ketone) instead of |
| Tertiary Amine Yield Low | Retro-Mannich / Sterics | Use Method B. Titanium coordinates the intermediate, preventing reversal. |
Figure 2: Method Selection Decision Tree
Caption: Logical flow for selecting the optimal reductive amination protocol based on amine nucleophilicity.
References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[6][7] Journal of the Chemical Society, Perkin Transactions 1.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry.
-
Sigma-Aldrich. (n.d.).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. data.biotage.co.jp [data.biotage.co.jp]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Green Chemistry Methods for Synthesizing Benzonitrile Amines
Introduction: The Imperative for Greener Synthesis of Benzonitrile Amines
Benzonitrile amines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals, from anti-inflammatory agents to antiviral and anti-HIV compounds[1]. The synthesis of these vital building blocks has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and significant waste generation. In an era of increasing environmental consciousness and a drive for sustainable practices in the pharmaceutical industry, the development of green synthetic methodologies is not merely an academic exercise but a critical necessity.
This guide provides an in-depth exploration of cutting-edge, environmentally benign strategies for the synthesis of benzonitrile amines. We will delve into the mechanistic underpinnings of these green approaches, offering detailed, field-proven protocols for their implementation. The methodologies discussed herein are designed to minimize environmental impact while maximizing efficiency, safety, and atom economy.
Electrochemical Synthesis: A Sustainable Pathway to 2-Aminobenzonitriles
Electrosynthesis represents a paradigm shift in chemical synthesis, utilizing electricity as a clean and efficient reagent to drive chemical transformations. This approach obviates the need for stoichiometric chemical oxidants or reductants, which are often the source of significant waste streams.
A recently developed electrochemical protocol facilitates the synthesis of 2-aminobenzonitriles from readily available isatins and hydroxylamine[1]. This method is notable for its mild reaction conditions and excellent yields. The core of this transformation is an electricity-mediated C-C bond cleavage of the isatin ring.
Experimental Protocol: Electrochemical Synthesis of 2-Aminobenzonitrile
Materials:
-
Isatin
-
Hydroxylamine
-
Acetonitrile (solvent)
-
Tetrabutylammonium tetrafluoroborate (supporting electrolyte)
-
Graphite felt electrodes (anode and cathode)
-
Potentiostat or a constant current source
Procedure:
-
In an undivided electrochemical cell equipped with a graphite felt anode and cathode, dissolve isatin (1.0 mmol) and hydroxylamine (1.2 mmol) in acetonitrile (10 mL) containing tetrabutylammonium tetrafluoroborate (0.1 M).
-
Stir the solution at room temperature.
-
Apply a constant current of 10 mA to the cell.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzonitrile.
Causality of Experimental Choices:
-
Graphite felt electrodes: These are chosen for their large surface area and excellent electrical conductivity, which enhances the efficiency of the electrochemical reaction.
-
Tetrabutylammonium tetrafluoroborate: This supporting electrolyte is essential to ensure the conductivity of the organic solvent, allowing for the passage of current.
-
Constant current: Applying a constant current (galvanostatic conditions) provides a controlled and reproducible reaction rate.
Caption: Workflow for the electrochemical synthesis of 2-aminobenzonitrile.
Microwave-Assisted Synthesis: Accelerating Reactions with Green Energy
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often, enhanced product purity[2][3]. The direct and efficient heating of the reaction mixture by microwaves leads to a rapid build-up of temperature and pressure, accelerating reaction rates.
This technology has been successfully applied to the synthesis of various benzonitrile amine derivatives, such as 3-aminobenzo[b]thiophenes and 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles[4][5].
Experimental Protocol: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes
Materials:
-
2-Halobenzonitrile (e.g., 2-chlorobenzonitrile)
-
Methyl thioglycolate
-
Triethylamine
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine the 2-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (2.0 mmol) in DMSO (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 130°C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
DMSO: A high-boiling point polar aprotic solvent that efficiently absorbs microwave irradiation, leading to rapid heating.
-
Triethylamine: Acts as a base to facilitate the initial nucleophilic attack of the thioglycolate.
-
Microwave irradiation: Provides rapid and uniform heating, significantly reducing the reaction time compared to conventional methods.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 10-20 minutes |
| Temperature | Often higher | 130°C |
| Yield | Moderate to good | Good to excellent (58-96%)[4] |
| Energy Consumption | High | Low |
Ionic Liquids: Recyclable Media for Clean Synthesis
Ionic liquids (ILs) are salts with melting points below 100°C, and their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic solvents[6]. In the synthesis of benzonitriles, specific ionic liquids can act as the solvent, catalyst, and phase-separation agent, simplifying the work-up procedure and allowing for their easy recovery and reuse[6][7].
A notable green synthesis of benzonitrile involves the reaction of benzaldehyde with a hydroxylamine-based ionic liquid, which serves as both the reactant and the reaction medium[6].
Experimental Protocol: Ionic Liquid-Mediated Synthesis of Benzonitrile
Materials:
-
Benzaldehyde
-
Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt ((NH₂OH)₂·[HSO₃-b-Py]·HSO₄)
-
1-Sulfobutyl pyridinium hydrosulfate ([HSO₃-b-Py]·HSO₄) ionic liquid
-
Paraxylene
Procedure:
-
In a round-bottom flask, combine benzaldehyde (10 mmol), (NH₂OH)₂·[HSO₃-b-Py]·HSO₄ (15 mmol), and the ionic liquid [HSO₃-b-Py]·HSO₄ (10 mL).
-
Add paraxylene (20 mL) to the mixture.
-
Heat the reaction mixture to 120°C with stirring for 2 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature. The mixture will separate into two phases.
-
Separate the upper organic layer (containing the benzonitrile product in paraxylene).
-
The lower ionic liquid layer can be recovered and reused in subsequent reactions.
-
Isolate the benzonitrile from the paraxylene by distillation.
Causality of Experimental Choices:
-
(NH₂OH)₂·[HSO₃-b-Py]·HSO₄: This ionic liquid serves as a safer and more manageable alternative to hydroxylamine hydrochloride, avoiding the generation of corrosive HCl[6].
-
[HSO₃-b-Py]·HSO₄: This ionic liquid acts as a co-solvent and catalyst, promoting the reaction[6].
-
Paraxylene: Forms a biphasic system with the ionic liquid, allowing for easy separation of the product.
Caption: Logical flow of the ionic liquid-mediated synthesis of benzonitrile.
Biocatalysis: The Ultimate in Green Synthesis
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions, making it an exceptionally green synthetic tool[8][9]. For the synthesis of nitriles, aldoxime dehydratases have shown great promise, converting aldoximes to nitriles with water as the only byproduct, thus achieving excellent atom economy[10].
Conceptual Protocol: Biocatalytic Synthesis of Chiral Benzonitrile Amines
While a direct one-step biocatalytic synthesis of a benzonitrile amine may be challenging, a two-step chemoenzymatic process is highly feasible.
Step 1: Chemical Synthesis of an Aldoxime Precursor
-
Synthesize the desired amino-substituted benzaldehyde.
-
React the amino-substituted benzaldehyde with hydroxylamine to form the corresponding aldoxime. This reaction is typically high-yielding and can be performed in green solvents like ethanol or water.
Step 2: Biocatalytic Dehydration
-
In a buffered aqueous solution, incubate the amino-substituted benzaldoxime with a suitable aldoxime dehydratase enzyme (e.g., from a microbial source).
-
Maintain the reaction at a mild temperature (e.g., 30°C) with gentle agitation.
-
Monitor the conversion of the aldoxime to the benzonitrile amine by HPLC.
-
Upon completion, extract the product with an organic solvent.
-
The aqueous enzymatic solution can potentially be recycled.
Causality of Experimental Choices:
-
Enzyme catalyst: Provides high selectivity (chemo-, regio-, and enantio-) under mild conditions, minimizing byproducts and energy consumption.
-
Aqueous buffer: The natural environment for enzymes, eliminating the need for organic solvents.
| Method | Reagents/Conditions | Green Advantages |
| Electrochemical Synthesis | Electricity, isatins, hydroxylamine | Avoids chemical oxidants/reductants, mild conditions.[1] |
| Microwave-Assisted Synthesis | Microwave irradiation | Drastically reduced reaction times, lower energy consumption.[2][4] |
| Ionic Liquids | Recyclable ionic liquids | Avoids volatile organic solvents, catalyst/solvent recyclability.[6][7] |
| Biocatalysis | Enzymes, aqueous buffer | Mild conditions, high selectivity, biodegradable catalyst, water as solvent.[8][10] |
Conclusion
The transition to greener synthetic methodologies for the production of benzonitrile amines is a tangible and highly beneficial endeavor. The approaches outlined in this guide—electrosynthesis, microwave-assisted reactions, the use of ionic liquids, and biocatalysis—offer a diverse toolkit for the modern chemist to synthesize these crucial pharmaceutical intermediates in a more sustainable and environmentally responsible manner. By understanding the principles behind these methods and adhering to the detailed protocols, researchers can significantly reduce the environmental footprint of their synthetic work without compromising on efficiency or yield.
References
- Singha, K., Pandey, S., & Tyagi, V. (2026). Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis. RSC Publishing.
- (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed.
- Li, Z., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- (2024). Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. RSC Publishing.
- (2025). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
- (2025). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate.
- (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis.
- (2025). Green Chemistry Approaches for the Synthesis of 2-Amino-4,6-dimethylbenzonitrile: A Technical Support Center. Benchchem.
- (2016). Ultrasound for Drug Synthesis: A Green Approach. PMC.
- (2011). Ultrasound-assisted aza-Michael reaction in water: a green procedure. ScholarWorks @ UTRGV.
- (2013). One-pot method for preparing o-aminobenzonitrile and derivatives thereof. Google Patents.
- (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC.
- (2017). Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre.
- (2018). Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
- (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Organic Chemistry Portal.
- (2020). Preparation method of aminobenzonitrile. Google Patents.
- (2013). Ultrasound-assisted solventless synthesis of amines by in situ oxidation/reductive amination of benzyl halides. RSC Publishing.
- (2019). Formation of tertiary amines from benzonitrile in a series of reaction conditions. ResearchGate.
- (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing.
- (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances.
- (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Semantic Scholar.
- (2017). An Efficient One-Pot Green Approach for the Synthesis of Α-aminonitriles with Alsba-15 as Nano Tubular Catalytic Reactor. SciSpace.
- (2017). An Efficient One-Pot Green Approach for the Synthesis of Α-aminonitriles with Alsba-15 as Nano Tubular Catalytic Reactor. ResearchGate.
- (2022). Microwave-assisted synthesis. Anton Paar Wiki.
- (2007). Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. ACS Publications.
- (2024). Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts. [Journal Name].
- (2025). Practical Biocatalytic Synthesis of Aromatic Nitriles. ResearchGate.
- (2022). Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- (2020). The results of the hydrogenation of benzonitrile under different conditions. ResearchGate.
- (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Nea. SCIRP.
- (2020). Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives. Beilstein Journals.
- (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.
- (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry.
- (1974). Process for the preparation of benzonitrile. Google Patents.
- (2024). Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry.
- (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed.
- (2021). Microwave-assisted synthesis: a fast, efficient and sustainable approach. YouTube.
Sources
- 1. Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01983D [pubs.rsc.org]
- 2. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-(1-Aminopentyl)benzonitrile
Ticket ID: 3-APB-OPT-001 Subject: Yield Optimization & Troubleshooting for 3-(1-Aminopentyl)benzonitrile Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Strategy Selection
You are attempting to synthesize 3-(1-aminopentyl)benzonitrile , a benzylic primary amine with a meta-cyano electron-withdrawing group and a pentyl alkyl chain.
The low yield you are experiencing likely stems from two competing chemical challenges inherent to this structure:
-
Chemoselectivity (Nitrile Sensitivity): The cyano (-CN) group is susceptible to nucleophilic attack by organometallics (Grignard/Lithium) or hydrolysis during acidic workups.
-
Imine Stability (Steric Hindrance): Forming the intermediate imine from a ketone (if using reductive amination) or adding a nucleophile to a hindered position requires specific activation.
Below are the two validated protocols. Select the module that matches your current synthetic pathway.
Diagnostic Decision Matrix
Figure 1: Strategic selection between asymmetric and racemic pathways based on downstream requirements.
Module A: The Asymmetric Protocol (Ellman Auxiliary)
Target Audience: Researchers requiring >98% ee for structure-activity relationship (SAR) studies. Core Chemistry: Condensation of 3-cyanobenzaldehyde with (R)-tert-butanesulfinamide, followed by diastereoselective addition of butyl nucleophile.[1]
Troubleshooting Guide: Low Yield in Grignard Addition
Symptom: You observe the formation of a ketone byproduct (3-cyanophenyl pentyl ketone) or low conversion of the sulfinimine.[1]
Root Cause: The nitrile group on the benzene ring is competing with the sulfinimine for the Grignard reagent (
Protocol Optimization: The Transmetallation Fix
To suppress nitrile attack, you must modulate the nucleophilicity of the organometallic reagent.
-
Switch Solvent: Do not use THF alone. Use DCM (Dichloromethane) as the primary solvent for the addition step. Non-coordinating solvents tighten the transition state, improving diastereoselectivity and reducing background reaction with the nitrile [1].
-
Temperature Control: The reaction must be kept at -78°C .
-
Lewis Acid Additive: If yield remains low, pre-complex the Grignard with Zinc Chloride (
) or Aluminum Chloride ( ) to activate the imine selectively over the nitrile.
Optimized Step-by-Step:
-
Imine Formation:
-
Mix 3-cyanobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in DCM.
-
Add
(2.0 equiv). Note: Titanium ethoxide is superior to isopropoxide here as it reduces transesterification byproducts.[1] -
Stir at RT for 12h. Quench with brine, filter, and concentrate.
-
-
Nucleophilic Addition:
-
Deprotection (The "Nitrile-Safe" Method):
-
Do NOT reflux in 6N HCl. This will hydrolyze your nitrile to a carboxylic acid.
-
Use: 4M HCl in Dioxane/Methanol (1:1) at 0°C to Room Temperature for 1 hour.
-
Basify gently with saturated
(avoid strong NaOH which can hydrate the nitrile).
-
Module B: The Racemic Protocol (Reductive Amination)
Target Audience: Researchers needing rapid scale-up where chirality is not yet critical. Core Chemistry: Reductive amination of 1-(3-cyanophenyl)pentan-1-one using Ammonium Acetate and Sodium Cyanoborohydride.[1]
Troubleshooting Guide: Stalled Conversion
Symptom: Starting ketone remains unreacted, or alcohol byproduct (1-(3-cyanophenyl)pentan-1-ol) is observed.[1] Root Cause:
-
Equilibrium: Ketones are sterically hindered; the equilibrium favors the ketone over the imine.
-
Selectivity:
reduces ketones to alcohols faster than it reduces imines. You must use a selective hydride.
Protocol Optimization: The Titanium-Push
Standard reductive amination (mixing ketone + amine + hydride) often fails with hindered ketones. You must separate the imine formation from the reduction .
Optimized Step-by-Step:
-
Pre-formation of Imine (Dehydration):
-
Reagents: 1-(3-cyanophenyl)pentan-1-one (1.0 equiv),
(5-10 equiv).[1] -
The Fix: Add
(Titanium Isopropoxide, 1.5 equiv) neat or in THF [2]. -
Stir for 6-12 hours under Argon. The Titanium acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.
-
-
In-Situ Reduction:
-
Dilute with Ethanol or Methanol.
-
Add
(Sodium Cyanoborohydride, 1.5 equiv). -
Safety:
is toxic but essential here because it selectively reduces the protonated imine and leaves the nitrile and any remaining ketone untouched at pH 6.
-
-
Workup (Titanium Removal):
-
Quench with 1N NaOH (caution: exotherm).
-
The Titanium will form a thick white slurry (
). Filter this through Celite before extraction. If you skip this, your emulsion will be unmanageable.
-
Comparative Data & Yield Expectations
| Parameter | Method A (Ellman) | Method B (Reductive Amination) |
| Typical Yield | 65-80% | 50-70% |
| Enantiomeric Excess | >95% (determined by ligand) | 0% (Racemic) |
| Nitrile Risk | High (during Grignard step) | Low (if using |
| Key Reagent | (R)-t-Butanesulfinamide | |
| Major Impurity | Ketone (Grignard attack) | Alcohol (Ketone reduction) |
Visual Troubleshooting Logic
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for impurity analysis.
Frequently Asked Questions (FAQ)
Q: Can I use Lithium Aluminum Hydride (LAH) to reduce the intermediate imine?
A: Absolutely not. LAH is a non-selective, strong reducing agent. It will reduce your nitrile (-CN) to a primary amine (-CH2NH2) or an aldehyde, destroying your target functionality.[1] Stick to borohydrides (
Q: My Grignard reaction (Method A) solidifies at -78°C in DCM. What should I do? A: DCM has a freezing point of -96°C, but Grignard reagents are usually in Ether/THF.[1] When mixed, solubility can drop.[3] Solution: Add the Grignard solution very slowly down the side of the flask to prevent local concentration shock, or raise the temperature slightly to -60°C. Alternatively, use Toluene as a co-solvent.
Q: How do I remove the Titanium salts in Method B? The emulsion is terrible. A: This is a common pain point. After quenching with base, add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours. The tartrate chelates the Titanium, breaking the emulsion and allowing distinct phase separation.
References
-
Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." The Journal of Organic Chemistry, 64(4), 1278–1284. Link
-
Mattson, R. J., et al. (1990).[4] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.[4] Link
-
Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.[4] Link
Sources
Purification techniques for 3-(1-Aminopentyl)benzonitrile crude mixtures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(1-Aminopentyl)benzonitrile and related α-aminonitriles. The inherent chemical properties of this bifunctional molecule—a basic primary amine and a potentially labile nitrile group—present unique purification hurdles. This document is structured to provide direct, actionable solutions to common experimental problems, grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the workup and purification of 3-(1-Aminopentyl)benzonitrile.
Q1: Why is my compound streaking badly on silica gel TLC plates and columns, leading to poor separation?
A1: This is the most common issue encountered with aminonitriles and is a direct result of the compound's basicity. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction.[1][2] This causes a portion of your compound to "stick" to the stationary phase, resulting in significant peak tailing (streaking) and, in some cases, irreversible adsorption and yield loss.[1]
Solutions:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic silanols by adding a small amount of a competing base to your eluent system. Add 0.5-2% triethylamine (TEA) or pyridine to your mobile phase (e.g., Ethyl Acetate/Hexane with 1% TEA).[1][2] The competing base will preferentially interact with the silanol groups, allowing your aminonitrile to elute symmetrically.
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic or a basic stationary phase.
Q2: My overall yield is very low after aqueous workup and purification. Where is my product going?
A2: Significant product loss often points to chemical degradation. For 3-(1-Aminopentyl)benzonitrile, there are two primary degradation pathways to consider:
-
Hydrolysis: The nitrile group is susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under harsh acidic or basic conditions during the aqueous workup.[1][4]
-
Retro-Strecker Reaction: This is the reverse of the synthesis reaction. The aminonitrile can revert to an imine intermediate, which then hydrolyzes back to the starting materials: 3-cyanobenzaldehyde and pentylamine.[1] This process can be accelerated by heat and prolonged exposure to the acidic environment of a standard silica gel column.[1]
Solutions:
-
Mild Workup Conditions: During aqueous extraction, avoid strong acids and bases. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) for washing instead of sodium hydroxide (NaOH).[1] Perform extractions quickly and at reduced temperatures (e.g., in an ice bath) to minimize contact time and thermal degradation.[1]
-
Immediate Purification: Do not let the crude product sit for extended periods. Proceed with purification as soon as the initial workup and drying are complete to minimize the chance of degradation.[1]
-
Amine Protection: For particularly sensitive aminonitriles, protecting the amine as a carbamate (e.g., Boc) can be an effective strategy. This makes the compound less basic, preventing issues on silica gel and increasing stability. However, this adds protection and deprotection steps to your overall synthesis.[1]
Q3: I'm trying to purify my compound with an acid-base extraction, but I'm getting a persistent emulsion. How can I resolve this?
A3: Emulsion formation is common when a compound has amphiphilic properties, meaning it has both polar (the aminonitrile salt) and non-polar (the pentyl and phenyl groups) characteristics. This can stabilize the interface between the organic and aqueous layers.
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[1]
-
Filter Through Celite: If brine is ineffective, filter the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Patience and Gentle Agitation: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) can allow the layers to separate. When mixing, use gentle inversions rather than vigorous shaking.
Q4: My purified product is an oil and I can't get it to crystallize. How can I get a solid, high-purity material?
A4: Many aminonitriles are oils at room temperature, making crystallization of the free base difficult.[1]
Solutions:
-
Salt Formation: The most effective strategy is to convert the basic amine into a salt. Bubbling dry HCl gas through an anhydrous ether or dioxane solution of your purified amine will often precipitate the hydrochloride salt, which is typically a stable, crystalline solid. Alternatively, add a stoichiometric amount of HCl in a solvent like 2-propanol or methanol. This salt can then be purified by recrystallization.
-
Chromatography as the Final Step: If salt formation is not desired, meticulous column chromatography is your primary tool. Ensure you use one of the methods described in Q1 to get the best possible separation and purity.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification strategy for a crude mixture of 3-(1-Aminopentyl)benzonitrile?
A: A combination of acid-base extraction followed by flash column chromatography is a robust and highly effective strategy.
-
Initial Extraction: First, perform an acid-base extraction to remove neutral and acidic impurities. (See Protocol 2 below). This significantly cleans up the crude material before chromatography.
-
Chromatography: Purify the resulting free base using flash chromatography on silica gel with an eluent containing 1% triethylamine, or use a reversed-phase C18 column.[1][5] This will separate your target compound from any remaining closely-related basic impurities.
Q: Can I use reversed-phase (C18) chromatography for this compound?
A: Absolutely. Reversed-phase chromatography is an excellent choice for polar and ionizable compounds like aminonitriles.[1][5] It avoids the issues associated with the acidic nature of silica gel. For basic compounds, it is often beneficial to use a mobile phase with a high pH (e.g., water/acetonitrile with 0.1% triethylamine or ammonium hydroxide).[2] At a higher pH, the amine is in its neutral, free-base form, making it more hydrophobic and increasing its retention on the C18 column, which can lead to better separation.[2]
Q: How should I store purified 3-(1-Aminopentyl)benzonitrile?
A: Aminonitriles can be sensitive to long-term storage, especially if exposed to moisture, air, or light.[6]
-
As a Salt: The most stable form for long-term storage is as a hydrochloride salt. It is less susceptible to degradation.
-
As a Free Base: If storing the free base, keep it in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperature (-20°C is preferable).
Section 3: Data & Visualizations
Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification technique based on the nature of your crude mixture.
Caption: Decision workflow for workup and purification.
Table 1: Comparison of Chromatographic Stationary Phases
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | Widely available, inexpensive, good for a wide range of polarities. | Acidic surface causes streaking and degradation of basic amines without a modifier.[1][2] | Non-basic compounds or basic amines when used with a basic mobile phase modifier (e.g., TEA). |
| Basic Alumina | Basic surface provides excellent peak shape for amines without modifiers.[3] | Can be more reactive than silica; may not be suitable for base-sensitive compounds. | Purification of basic compounds like amines.[3] |
| Amine-functionalized Silica | Provides an inert, slightly basic surface ideal for amine purification.[2] | More expensive than standard silica gel. | Difficult-to-purify amines where standard methods fail. |
| Reversed-Phase (C18) | Excellent for polar and ionizable compounds; avoids acidic silica issues.[1][5] | Requires aqueous mobile phases which can be harder to remove; can be more expensive. | Polar, basic aminonitriles that are problematic on normal-phase columns.[1] |
Section 4: Key Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol describes the purification of 3-(1-Aminopentyl)benzonitrile using standard silica gel modified with triethylamine (TEA).
-
Eluent Preparation: Prepare your mobile phase (e.g., 10:90 Ethyl Acetate:Hexane) and add 1% triethylamine by volume. Prepare enough for the entire purification.
-
Column Packing: Pack a silica gel column using a slurry method with your prepared eluent. Equilibrate the column by passing at least 3-5 column volumes of the eluent through it.
-
Sample Loading: Dissolve your crude aminonitrile in a minimal amount of dichloromethane (DCM) or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of the packed column.[1] This "dry loading" technique generally gives better resolution than loading as a concentrated liquid band.
-
Elution: Run the column using your prepared eluent system. You may use an isocratic system or a gradient of increasing polarity (e.g., from 10% to 30% Ethyl Acetate in Hexane, all containing 1% TEA).
-
Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure using a rotary evaporator. High vacuum may be necessary to remove the last traces of TEA.
Protocol 2: Purification via Acid-Base Extraction
This workflow is highly effective for removing neutral or acidic impurities from your basic aminonitrile.
Caption: Step-by-step workflow for acid-base extraction.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl).[7][8] The basic aminonitrile will be protonated to form its hydrochloride salt and move into the aqueous layer. Neutral and acidic impurities will remain in the organic layer. Repeat the extraction once or twice.
-
Layer Separation: Combine the aqueous layers. The organic layer containing impurities can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and carefully add a strong base (e.g., 3 M NaOH) or a saturated solution of sodium carbonate until the pH is >10 (check with pH paper). This deprotonates the aminonitrile salt, regenerating the neutral, organic-soluble free base, which may appear as a cloudy precipitate or oil.
-
Re-extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 3-(1-Aminopentyl)benzonitrile free base.[1]
References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]
-
The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
- Process for the preparation of substituted 3-aminobenzonitriles.
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). PMC. [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). ACS Publications. [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018). MedCrave online. [Link]
-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019). RSC Publishing. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. (2025). ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Biotage. [Link]
-
Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. (2023). ACS Publications. [Link]
-
RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Column chromatography. Columbia University. [Link]
-
Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. columbia.edu [columbia.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Low Purity in 3-(1-Aminopentyl)benzonitrile Synthesis
Welcome to the Technical Support Center. Synthesizing primary benzylic and aliphatic amines like 3-(1-Aminopentyl)benzonitrile via reductive amination presents unique chemoselectivity challenges. The presence of a highly sensitive cyano (-CN) group on the aromatic ring, combined with the nucleophilic nature of the primary amine product, often leads to complex impurity profiles.
This guide provides researchers and drug development professionals with field-proven diagnostic tools, mechanistic insights, and a self-validating protocol to achieve >95% purity.
Part 1: Mechanistic Pathway & Impurity Mapping
Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below maps the intended synthesis route alongside the three most common impurity-generating side reactions.
Reaction pathway for 3-(1-aminopentyl)benzonitrile and common impurity formation routes.
Part 2: Diagnostic FAQs & Troubleshooting
Q1: My LC-MS analysis shows a massive impurity peak at m/z ~358 (M+H). What is this, and how do I prevent it?
Causality: A mass of ~357 Da corresponds to the secondary amine dimer, bis(1-(3-cyanophenyl)pentyl)amine. This over-alkylation occurs because your newly formed primary amine is significantly more nucleophilic than the ammonia reagent. As soon as the primary amine forms, it competes to attack any unreacted ketone, forming a secondary imine that is subsequently reduced [1].
Solution: You must create a self-validating system by ensuring 100% imine formation before introducing the reducing agent. Utilize Titanium(IV) isopropoxide (
Q2: I am detecting a diamine impurity (m/z 193) instead of my target product (m/z 189). Which reagents cause this?
Causality: The cyano (-CN) group is highly susceptible to reduction. Strong hydride donors like Lithium Aluminum Hydride (
Q3: My reaction stalls with 20-30% unreacted starting ketone remaining. Should I increase the reaction temperature?
Causality: No. Reductive amination is an equilibrium process governed by the elimination of water. Heating the reaction can promote unwanted side reactions, such as aldol condensation of the ketone or thermal degradation of the nitrile.
Solution: Shift the equilibrium by using an irreversible water scavenger rather than heat.
Q4: I am observing an M+18 mass shift in my product. Is my nitrile hydrolyzing?
Causality: Yes. Nitriles are highly sensitive to harsh aqueous workups. Strongly acidic or basic conditions, particularly during the quenching phase, will hydrolyze the nitrile to an amide (+18 Da) or eventually a carboxylic acid (+19 Da).
Solution: Maintain mild pH conditions during workup. Quench the
Part 3: Quantitative Comparison of Reducing Systems
To optimize purity, selecting the correct combination of imine promoter and reductant is critical. The table below summarizes expected outcomes based on different reagent systems.
| Reducing System | Imine Promoter | Nitrile Chemoselectivity | Over-alkylation Risk | Expected Primary Amine Purity |
| None | Very Low (Forms diamine) | High | < 40% | |
| None | Low (Forms diamine) | High | < 50% | |
| Acetic Acid | High | Moderate | 75 - 85% | |
| Very High | Very Low | > 95% |
Part 4: Validated Experimental Protocol
To achieve >95% purity of 3-(1-Aminopentyl)benzonitrile, follow this optimized, step-by-step chemoselective reductive amination methodology [3].
Step 1: Imine Formation (Equilibrium Shift)
-
Action: To a solution of 1-(3-cyanophenyl)pentan-1-one (1.0 eq) in absolute ethanol (0.5 M), add
(2.0 eq) followed by ammonia (2.0 M solution in ethanol, 5.0 eq). -
Causality: The large excess of ammonia prevents secondary amine formation.
acts as a Lewis acid to activate the ketone and a desiccant to consume water, driving the equilibrium entirely toward the titanium-imine complex.
Step 2: Incubation
-
Action: Stir the sealed mixture at room temperature for 10 to 12 hours.
-
Causality: This incubation period is critical. It guarantees 100% conversion of the ketone to the imine before reduction begins, eliminating the electrophile that causes over-alkylation.
Step 3: Chemoselective Reduction
-
Action: Cool the mixture to 0 °C using an ice bath. Carefully add
(1.5 eq) in small portions. Remove the ice bath and stir for an additional 6 hours at room temperature. -
Causality:
selectively reduces the activated imine. Cooling during addition prevents exothermic spikes that could lead to non-selective reduction or degradation of the nitrile group.
Step 4: Mild Quench and Workup
-
Action: Pour the reaction mixture into an equal volume of 2M aqueous ammonia.
-
Causality: Aqueous ammonia safely quenches unreacted
and hydrolyzes the titanium complex into a filterable, inorganic precipitate. The mild basicity (pH ~9) prevents the hydrolysis of the nitrile group into an amide.
Step 5: Isolation
-
Action: Filter the resulting white slurry through a pad of Celite to remove
. Extract the filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure to yield the pure primary amine.
Part 5: References
-
Chatterjee, A., et al. "Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines." Green Chemistry, vol. 20, no. 16, 2018, pp. 3776-3780. URL: [Link]
-
Lee, O.-Y.; Law, K.-L.; Yang, D. "Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System." The Journal of Organic Chemistry, vol. 73, no. 22, 2008, pp. 8829-8837. URL: [Link]
-
Murugesan, V., et al. "Direct asymmetric reductive amination of alkyl−aryl ketones with ammonia and hydrogen." Journal of the American Chemical Society, vol. 140, no. 1, 2018, pp. 355-361. URL: [Link]
Technical Support Center: Troubleshooting & Storage Guide for 3-(1-Aminopentyl)benzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 3-(1-Aminopentyl)benzonitrile (CAS: 1270398-78-1). Due to its specific structural motifs, this compound requires stringent environmental controls to maintain batch-to-batch reproducibility.
Mechanistic Profiling of Degradation Liabilities
To effectively store and troubleshoot 3-(1-Aminopentyl)benzonitrile, one must understand the causality behind its chemical instability. The molecule contains two functional groups of interest: a stable nitrile group and a highly reactive benzylic primary amine. The amine is the primary site of degradation.
-
Aerobic Oxidation (Benzylic Liability): The carbon-hydrogen bond at the benzylic position is significantly weaker than standard alkyl C-H bonds. Exposure to atmospheric oxygen leads to the oxidation of the primary amine into an imine intermediate. Ambient moisture subsequently hydrolyzes this imine into the corresponding ketone, 1-(3-cyanophenyl)pentan-1-one[1].
-
Carbamate Formation: Primary amines act as strong nucleophiles toward atmospheric carbon dioxide. In dry conditions, the amine reacts with CO2 to form an insoluble carbamate salt, which drastically alters the compound's solubility profile and apparent molecular weight[2].
-
Nitrile Hydration: While the aromatic nitrile group is generally robust and resistant to degradation under ambient conditions, prolonged exposure to high humidity in the presence of the basic amine can theoretically catalyze slow hydration to an amide, though this is a minor pathway compared to amine oxidation[3].
Fig 1. Degradation pathways of 3-(1-Aminopentyl)benzonitrile via oxidation and CO2 exposure.
Self-Validating Storage Protocols
To mitigate these liabilities, storage protocols must eliminate oxygen, moisture, and light. The following step-by-step methodology is designed as a self-validating system; strict adherence guarantees compound integrity.
Protocol: Anhydrous & Anaerobic Aliquoting
-
Vial Preparation: Bake amber glass vials at 120°C for 2 hours to eliminate residual surface moisture. Causality: Amber glass blocks UV/Vis light, preventing photo-initiated radical formation at the vulnerable benzylic carbon.
-
Atmospheric Control: Transfer the bulk material into a glovebox maintained under an inert Argon atmosphere (<1 ppm O2, <1 ppm H2O).
-
Argon Blanketing: If a glovebox is unavailable, utilize a Schlenk line to purge the vial with Argon gas. Causality: Argon (1.78 g/L) is significantly denser than Nitrogen (1.25 g/L) and air (1.22 g/L). It effectively sinks to the bottom of the vial, creating a protective blanket over the solid, whereas Nitrogen easily mixes with ambient air during capping.
-
Sealing: Seal the vials tightly with PTFE-lined caps. Causality: PTFE is chemically inert and prevents the leaching of plasticizers that commonly occurs with standard rubber or silicone septa when exposed to organic amines.
-
Long-Term Storage: Place the sealed vials in a secondary desiccated container (using indicating Drierite) and store at -20°C.
Fig 2. Self-validating workflow for the anhydrous and anaerobic storage of benzylic amines.
Troubleshooting & Recovery FAQs
Q: My compound has turned yellow and become slightly viscous over time. What happened? A: This is a classic sign of aerobic oxidation. The benzylic amine has oxidized to an imine[1]. Imines are highly reactive and can undergo intermolecular coupling or polymerization, resulting in the yellow color and increased viscosity.
Q: During LC-MS quality control, I observed an unexpected peak with a mass shift of +44 Da. Is this an impurity from synthesis? A: A +44 Da mass shift is the hallmark of carbamate formation resulting from exposure to atmospheric CO2[2]. This typically occurs if the storage vial was left open on the benchtop. To reverse this, the sample can be gently heated under vacuum, which drives off the CO2 and regenerates the free amine.
Q: How can I recover the pure amine from a partially degraded (oxidized) batch? A: You can utilize a self-validating acid-base extraction protocol to separate the intact amine from its neutral ketone degradation product:
-
Dissolve the degraded mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with 1M aqueous HCl. Causality: The intact primary amine protonates to form a water-soluble ammonium salt, migrating entirely to the aqueous layer. The oxidized ketone remains in the organic layer.
-
Wash the aqueous layer once more with fresh ethyl acetate to ensure total removal of the ketone.
-
Basify the aqueous layer with 1M NaOH to pH 10 to precipitate the free base amine, then extract back into fresh ethyl acetate. Dry over anhydrous Na2SO4 and concentrate in vacuo.
-
Validation Step: Run a TLC (e.g., 9:1 DCM:MeOH). The higher-Rf ketone spot will be completely absent, validating the recovery of the pure amine.
Quantitative Stability Matrix
The following table summarizes the expected degradation kinetics of benzylic primary amines under various storage conditions, highlighting the critical need for strict environmental control.
| Storage Temperature | Atmosphere | Light Exposure | Estimated Half-Life (t½) | Primary Degradant |
| 25°C (Ambient) | Air / Ambient Humidity | Direct Light | 3 - 4 Weeks | Carbamate / Ketone |
| 4°C (Refrigerator) | Air / Ambient Humidity | Dark (Amber) | 6 - 8 Months | Carbamate |
| 4°C (Refrigerator) | Argon Purged / Dry | Dark (Amber) | 1 - 2 Years | Trace Imine |
| -20°C (Freezer) | Argon Purged / Dry | Dark (Amber) | > 5 Years | None Detected |
References
-
Visible light mediated oxidation of benzylic sp3 C–H bonds using catalytic 1,4-hydroquinone, or its biorenewable glucoside, arbutin, as a pre-oxidant Source: Green Chemistry (RSC Publishing) URL:[Link]
-
The application of amine-based materials for carbon capture and utilisation: an overarching view Source: RSC Publishing URL:[Link]
-
Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition Source: PLOS One URL:[Link]
Sources
- 1. Visible light mediated oxidation of benzylic sp3 C–H bonds using catalytic 1,4-hydroquinone, or its biorenewable glucoside, arbutin, as a pre-oxidant - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 3. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
Technical Support Center: Solvent Optimization for 3-(1-Aminopentyl)benzonitrile
Executive Summary & Molecule Analysis
Welcome to the technical support guide for handling 3-(1-Aminopentyl)benzonitrile . This guide addresses the specific physicochemical challenges of extracting a molecule that contains both a basic primary amine and a hydrolysis-sensitive nitrile group .
The "Personality" of Your Molecule
To select the right solvent, we must first understand the competing behaviors of the functional groups:
| Functional Group | Property | Implication for Extraction |
| Primary Amine ( | Basic ( | Requires pH > 11.5 to exist as a free base (organic soluble). Forms salts at pH < 7.[1] |
| Benzonitrile ( | Polar / Labile | Susceptible to hydrolysis (to amide/acid) under vigorous heating or prolonged exposure to strong aqueous base/acid. |
| Pentyl Chain ( | Lipophilic | Increases LogP significantly (Est. LogP ~3.0–3.5). Makes the molecule "grease-loving," reducing water solubility even in salt form if the counter-ion is lipophilic. |
Solvent Selection Matrix
Core Directive: We prioritize Green Chemistry principles (Class 3 solvents) while ensuring chemical compatibility.
Critical Warning: Avoid Ethyl Acetate
Do NOT use Ethyl Acetate (EtOAc) for prolonged storage or heated extractions. Primary amines can nucleophilically attack the ester carbonyl of EtOAc, leading to
Recommended Solvents
| Solvent | Class | Suitability | Technical Notes |
| 2-MeTHF (2-Methyltetrahydrofuran) | Green | Excellent | Higher boiling point than THF, separates well from water, stable to bases. Biogenic options available.[2][3] |
| MTBE (Methyl tert-butyl ether) | Usable | Good | Forms fewer peroxides than Et2O. Good phase separation. Volatile. |
| DCM (Dichloromethane) | Toxic | High Solubility | Excellent solubilizer but environmentally hazardous. Use only if green alternatives fail. |
| Toluene | Usable | Moderate | Good for avoiding emulsions, but high boiling point makes removal difficult without high heat (risk to nitrile). |
Decision Tree: Selecting Your Solvent
Figure 1: Logic flow for selecting the extraction solvent based on process constraints and chemical stability.
The "pH-Switch" Purification Protocol
This protocol uses the basicity of the amine to purify the compound without chromatography.
Safety: Perform all steps in a fume hood. Wear nitrile gloves.
Step-by-Step Methodology
-
Dissolution (Impure Phase): Dissolve your crude reaction mixture in 2-MeTHF (or MTBE).
-
Acid Extraction (Forward):
-
Wash (Optional): Wash the aqueous acidic layer once with fresh solvent to remove entrained neutrals.
-
Basification (The Switch):
-
Base Extraction (Reverse):
-
Extract the basic aqueous phase with 2-MeTHF (3x).
-
Action: Combine organic layers.
-
-
Drying & Concentration:
-
Dry over anhydrous
. -
Concentrate in vacuo (Max bath temp 40°C).
-
Figure 2: The pH-switch workflow isolates the amine by manipulating its solubility state.
Troubleshooting Guide
Issue 1: "I have a rag layer (emulsion) that won't separate."
Cause: Amines and nitriles often act as surfactants when protonated, especially with the lipophilic pentyl chain. Fix:
-
The Brine Trick: Add saturated NaCl (brine) to the aqueous phase. This increases ionic strength and forces the organic layer out.
-
Filtration: If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.
-
Solvent Modification: Add a small amount of Methanol (5%) to the organic phase to break surface tension.
Issue 2: "My yield is very low after the acid wash."
Cause: The amine salt might be too lipophilic. With a pentyl chain attached to a benzyl ring, the hydrochloride salt (
-
Use a more polar aqueous acid (e.g., 2M HCl instead of 0.5M).
-
Perform multiple extractions (3-4x) on the initial organic layer with the acid.
-
Check the organic waste layer by TLC/LCMS before discarding to ensure the amine isn't still there.
Issue 3: "I see a new impurity peak (+18 mass units) by LCMS."
Cause: Hydrolysis of the nitrile (
-
Temperature Control: Ensure the basification step (Step 4) is done on ice. The heat of neutralization can spike the local temperature, accelerating nitrile hydrolysis.
-
Time: Do not leave the compound sitting in the basic aqueous phase. Extract immediately.
Frequently Asked Questions (FAQ)
Q: Can I use Dichloromethane (DCM) instead of 2-MeTHF? A: Yes, technically. DCM is an excellent solvent for this extraction due to its high solubility for benzylic amines. However, it is a Class 2 solvent (neurotoxic, environmental hazard). If you must use it, ensure proper ventilation.
Q: Why do you recommend pH > 12? Isn't pH 10 enough?
A: The
Q: Can I store the product in Ethyl Acetate? A: No. As detailed in the matrix, primary amines react with EtOAc to form acetamides. This reaction is slow at room temperature but accelerates with concentration and heat. Store the pure oil neat or in an inert solvent like Toluene or 2-MeTHF.
References
-
Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. [Link]
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. [Link]
- Clayden, J., et al. (2012). Organic Chemistry. "Nitrile Hydrolysis Mechanisms." Oxford University Press. (Standard Textbook Reference for Mechanism).
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link] (Reference for amine/nitrile pKa estimations).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Showing Compound Benzylamine (FDB012059) - FooDB [foodb.ca]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
Resolving racemization issues in 3-(1-Aminopentyl)benzonitrile synthesis
Topic: Resolving Racemization in 3-(1-Aminopentyl)benzonitrile Ticket ID: #RAC-3CN-PENT-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis and handling of 3-(1-aminopentyl)benzonitrile presents a specific stereochemical challenge: the "Activated Benzylic Proton" issue.[1]
Unlike simple alkyl amines, your target molecule possesses a chiral center at the benzylic position. The acidity of this benzylic proton is significantly enhanced by the electron-withdrawing nitrile (cyano) group at the meta position. This electronic environment stabilizes the benzylic carbanion/enamine intermediate, lowering the energy barrier for base-catalyzed or radical-mediated racemization.[1]
This guide provides a diagnostic workflow, a robust de novo synthesis protocol avoiding nitrile side-reactions, and a remediation strategy for existing racemic batches.
Module 1: Diagnostic & Mechanism
User Question:
"I synthesized the target with >95% ee, but after workup and short-term storage, the ee dropped to 80%. Why is this happening?"
Technical Analysis
The degradation of enantiomeric excess (ee) in this specific scaffold is likely driven by base-catalyzed tautomerization .[1]
-
The Trigger: Even weak bases (residual carbonate, unquenched workup amines, or basic glass surfaces) can deprotonate the benzylic carbon.
-
The Electronic Factor: The meta-cyano group exerts an inductive electron-withdrawing effect (-I), stabilizing the planar, achiral carbanionic intermediate.[1]
-
The Outcome: Reprotonation occurs from either face, leading to racemization.
Visualizing the Failure Mode
The following diagram illustrates the mechanistic pathway causing your loss of chirality.
Immediate Corrective Action (Storage)
-
Do not store as the free base. The free amine is self-basic enough to promote slow racemization over time.
-
Protocol: Immediately convert the free base to the Hydrochloride (HCl) or Tartrate salt . The protonated ammonium species is configurationally stable because it lacks the lone pair required for imine tautomerization.
Module 2: De Novo Synthesis (Prevention)
User Question:
"I need a reliable route to make the (S)-enantiomer. I tried adding Grignard to the nitrile, but the yield was terrible."
Strategic Pivot
Avoid Grignard additions to nitriles.
While a common route for amines is adding Grignard reagents to imines, your molecule contains a nitrile group. Grignard reagents (
Recommended Protocol: Ellman’s Sulfinamide Reductive Amination This route uses (R)-tert-butanesulfinamide as a chiral auxiliary.[1] It is robust, scalable, and compatible with the nitrile moiety if reducing agents are chosen carefully.
Step-by-Step Protocol
| Step | Reagent | Conditions | Critical Technical Note |
| 1. Imine Formation | 3-Cyanovalerophenone + (R)-t-Bu-Sulfinamide | Ti(OEt)₄ (2.0 equiv), THF, 70°C | Use Ti(OEt)₄ as a Lewis acid/water scavenger.[1] The ketone is sterically hindered; heat is required. |
| 2. Reduction | NaBH₄ (Sodium Borohydride) | THF, -48°C to RT | Do not use LiAlH₄ , which will reduce the nitrile to a primary amine. NaBH₄ is chemoselective for the imine over the nitrile. |
| 3. Deprotection | HCl (4M in Dioxane) | MeOH, RT | Cleaves the sulfinyl group. Precipitate the product as the HCl salt immediately to lock stereochemistry. |
Why this works: The bulky tert-butyl group on the auxiliary directs the hydride attack to one face of the imine, typically achieving >90% diastereomeric excess (de).
Module 3: Resolution of Racemic Batches (Correction)
User Question:
"I already have 50g of racemic material. Is there a way to isolate the (S)-enantiomer without discarding half the material?"
Recommended Solution: Enzymatic Kinetic Resolution (EKR)
Chemical resolution (crystallization with tartaric acid) is inefficient (max 50% yield). Instead, use Candida antarctica Lipase B (CAL-B) .[1][2] This enzyme is highly selective for acylating one enantiomer of primary amines, leaving the other untouched.
Protocol: CAL-B Kinetic Resolution
-
Setup: Dissolve racemic 3-(1-aminopentyl)benzonitrile in MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Add Isopropyl Acetate (acts as both solvent and acyl donor) or Ethyl Methoxyacetate (faster rates).
-
Catalyst: Add Novozym 435 (immobilized CAL-B).
-
Reaction: Stir at 30-40°C. Monitor by HPLC.
-
Separation: The free amine (S) can be extracted into acidic water, while the amide (R) remains in the organic layer.
Note on Dynamic Kinetic Resolution (DKR): While DKR (converting 100% to one enantiomer) is possible using a Ruthenium racemization catalyst + Lipase, the nitrile group often poisons Ruthenium catalysts. Stick to standard Kinetic Resolution (KR) for this specific substrate unless you have access to specialized non-poisoning metal catalysts.
Troubleshooting Decision Tree
FAQ: Frequently Asked Questions
Q: Can I use classical resolution with Tartaric Acid? A: Yes, but it is labor-intensive. The meta-cyano group makes the amine less basic, which might affect salt crystallization kinetics.[1] Enzymatic resolution is generally superior for throughput in early-phase discovery.[1]
Q: Why did my Ellman reaction yield low diastereoselectivity? A: Temperature control during reduction is critical. If you reduced at Room Temperature, the selectivity drops. Ensure the mixture is cooled to -48°C or -78°C before adding NaBH₄.
Q: Is the nitrile group stable to Ti(OEt)₄? A: Yes. Titanium(IV) ethoxide is a mild Lewis acid used for imine condensation and does not hydrolyze nitriles under anhydrous conditions.
References
-
Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews.[8][9] Link
-
Bäckvall, J. E., et al. (2019). Chemoenzymatic Dynamic Kinetic Resolution of Primary Benzylic Amines. Chemistry - A European Journal.[1] Link
-
Gotor-Fernández, V., et al. (2006). Preparation of Chiral Primary Amines via Asymmetric Synthesis or Kinetic Resolution. Chemical Reviews.[8][9] Link
-
Stirling, M. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.[1][10] Applied Microbiology and Biotechnology. Link
Sources
- 1. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 2. kth.diva-portal.org [kth.diva-portal.org]
- 3. rsc.org [rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 7. Ellman's Sulfinamides [sigmaaldrich.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling Moisture Sensitivity of 3-(1-Aminopentyl)benzonitrile
The following guide serves as a specialized Technical Support Center for researchers working with 3-(1-Aminopentyl)benzonitrile . This intermediate presents a dual-challenge profile: a hygroscopic primary amine capable of carbamate formation and a nitrile group susceptible to hydrolysis under specific catalytic conditions.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Case Subject: Mitigation of hydrolytic degradation and carbamate formation in benzylic amine intermediates.
Core Technical Briefing
Why is this compound sensitive? 3-(1-Aminopentyl)benzonitrile contains two functional groups with distinct moisture-related failure modes:
-
The Benzylic Amine (
): As a primary amine, it is chemically "sticky" towards atmospheric moisture and CO . The free base rapidly reacts with CO in humid air to form carbamate salts (white crusts), altering the molecular weight and stoichiometry of downstream reactions. -
The Nitrile (
): While kinetically stable in neutral water, the presence of moisture during subsequent acidic or basic synthetic steps (e.g., acid-catalyzed deprotection) can trigger hydrolysis to the amide (benzamide) or carboxylic acid (benzoic acid), irreversibly destroying the intermediate.[1]
Troubleshooting Guide (Q&A)
Issue: Physical State Change & Handling
Q: My compound arrived as a solid, but after weighing on the open bench, it has become a sticky gum or oil. Is it degraded? A: Likely not degraded, but compromised.
-
Diagnosis: This is classic hygroscopicity . The amine salt (e.g., HCl) absorbs atmospheric water, lowering its melting point or dissolving into a concentrated aqueous solution (deliquescence). If it is the free base, it may be absorbing CO
to form a carbamate. -
Immediate Action: Do not heat to dry immediately if it's the free base (oxidation risk).
-
Resolution: Dissolve the gum in an anhydrous solvent (DCM or EtOAc), dry over MgSO
, filter, and concentrate under high vacuum. Store under Argon. -
Prevention: Weigh quickly in a glovebox or use a "weigh-by-difference" technique with a capped vial outside the box.
Issue: Analytical Discrepancies
Q: My NMR shows a new peak around 160-165 ppm in
-
Mechanism:
. -
Impact: This species reverts to the amine upon acidification but introduces weighing errors (the sample is heavier than the pure amine).
-
Verification: Run the NMR in a solvent with a trace of acid (e.g., CDCl
+ TMSCl or TFA-d) to break the carbamate. If the peaks disappear and the pure amine spectrum returns, it was a reversible CO adduct.
Q: I see a small peak at ~170 ppm in
-
Diagnosis: You have formed the amide (3-(1-aminopentyl)benzamide). This is irreversible.
-
Root Cause: Moisture was present during a step involving heat or catalysis (acid/base).
-
Resolution: This impurity is difficult to remove. Repurification via column chromatography is required.
Issue: Synthetic Failure
Q: My coupling reaction yield is consistently 10-15% lower than calculated. A: You are likely experiencing a Stoichiometry Error due to Water Weight .
-
Explanation: If your intermediate holds 10% water/solvent by weight, you are under-loading the reagent.
-
Fix: Perform a Quantitative NMR (qNMR) or Karl Fischer (KF) titration before use to determine the active mass. Adjust stoichiometry based on the corrected molecular weight.
Standard Operating Procedures (SOPs)
SOP-01: Azeotropic Drying (Rescue Protocol)
Use this when the compound contains <5% water.
-
Dissolve the intermediate in Anhydrous 2-MeTHF or Toluene (10 mL/g).
-
Concentrate on a rotary evaporator at 40°C.
-
Repeat the process 3 times. The low-boiling azeotrope carries water away.
-
Finish with high vacuum (<1 mbar) for 4 hours.
SOP-02: Inert Handling (Prevention)
-
Storage: Store at -20°C under Argon. Use Parafilm® or Teflon tape over caps.
-
Transfer: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Reaction Setup: Flame-dry glassware and cool under a stream of Nitrogen.
Visualizing the Chemistry
Figure 1: Degradation Pathways
This diagram illustrates the two primary failure modes: reversible carbamate formation (CO
Caption: Figure 1: The dual degradation pathway showing reversible CO2 absorption vs. irreversible nitrile hydrolysis.
Figure 2: Handling Decision Tree
Follow this logic flow to determine the correct preparation method before synthesis.
Caption: Figure 2: Operational workflow for assessing and preparing the intermediate prior to use.
Quantitative Data Reference
| Parameter | Specification / Limit | Impact of Deviation |
| Water Content (KF) | < 0.5% w/w | Stoichiometry errors; hydrolysis risk in acid steps. |
| Appearance | White to pale yellow solid | Darkening indicates oxidation; Gum indicates moisture. |
| Storage Temp | -20°C | Slows oxidation and hydrolysis kinetics. |
| Atmosphere | Argon/Nitrogen | Prevents carbamate formation (CO |
References
-
Cohen, S. M., et al. (2000). Hydrolysis of Nitriles. In Comprehensive Organic Functional Group Transformations. Elsevier.
-
Sigma-Aldrich. (2024). Handling Air-Sensitive Reagents: Technical Bulletin AL-134.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Aminobenzonitrile (Analog).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
Technical Support Center: Residual Solvent Remediation for 3-(1-Aminopentyl)benzonitrile
Welcome to the Advanced Process Chemistry Support Center. 3-(1-Aminopentyl)benzonitrile is a bifunctional active pharmaceutical ingredient (API) intermediate containing both a primary aliphatic amine and a benzonitrile moiety.
Due to the strong hydrogen-bond accepting/donating nature of the primary amine, this compound frequently forms viscous oils or glassy matrices that physically and chemically entrap process solvents. This guide provides mechanistic troubleshooting insights and self-validating protocols to help you achieve1[1] without compromising the structural integrity of your sample.
Regulatory Baselines & Entrapment Mechanisms
Before troubleshooting, it is critical to understand the regulatory limits of your residual solvents and why they are trapped in your specific compound. The table below summarizes the ICH Q3C limits for solvents commonly used in the synthesis and extraction of 3-(1-Aminopentyl)benzonitrile, alongside their specific entrapment mechanisms[1].
| Process Solvent | ICH Class | PDE (mg/day) | Concentration Limit (ppm) | Primary Entrapment Mechanism in 3-(1-Aminopentyl)benzonitrile |
| Dichloromethane (DCM) | 2 | 6.0 | 600 | Dipole-dipole interactions; trapped in amine-CO₂ carbamate glassy matrices. |
| Methanol (MeOH) | 2 | 30.0 | 3000 | Strong hydrogen bonding with the primary amine lone pair. |
| Toluene | 2 | 8.9 | 890 | Pi-pi stacking with the benzonitrile ring; lipophilic partitioning. |
| Heptane | 3 | 50.0 | 5000 | Minimal chemical interaction; easily removed (ideal for solvent exchange). |
Solvent Remediation Decision Workflow
Decision workflow for residual solvent remediation in 3-(1-Aminopentyl)benzonitrile.
Troubleshooting Guides & FAQs
Q1: Why does Dichloromethane (DCM) persist at ~2000 ppm despite 48 hours of high-vacuum drying at 40°C? Causality: Primary aliphatic amines readily absorb atmospheric CO₂ during extraction and workup to form trace carbamate salts. This creates a highly viscous, glassy micro-environment that physically encapsulates DCM molecules. Furthermore, the amine lone pair partakes in strong dipole interactions with the halogenated solvent. Expert Solution: Do not simply increase the drying temperature, as heating primary amines in the presence of trace oxygen can induce oxidative degradation or polymerization. Instead, perform a "Solvent Exchange." By dissolving the oil in a non-polar Class 3 solvent like Heptane, you disrupt the dipole interactions and lower the bulk viscosity. As the Heptane is evaporated, it facilitates the co-evaporation of DCM.
Q2: How can I remove trapped protic solvents (Methanol, Water) without degrading the nitrile group? Causality: Protic solvents form extensive hydrogen-bonding networks with the primary amine (-NH₂). Standard thermal distillation requires temperatures that risk hydrolyzing the nitrile (-CN) to an amide, especially if trace acidic or basic impurities are present. Expert Solution: Employ 2 using an entrainer like Toluene[2]. The entrainer alters the vapor-liquid equilibrium, forming a minimum-boiling azeotrope that carries the protic solvent into the vapor phase at a significantly lower temperature, thereby protecting the heat-sensitive functional groups[2].
Q3: My compound forms an amorphous oil that bumps violently under vacuum, causing sample loss. How do I dry it safely? Causality: "Bumping" occurs when trapped solvent pockets superheat and rapidly expand within the viscous amine matrix, unable to smoothly diffuse to the surface. Expert Solution: Utilize 3[3]. Applying ultrasonic waves induces cavitation within the liquid/solid matrix. This provides localized mechanical energy to overcome the activation barrier of solvent desorption without raising the bulk thermodynamic temperature, preventing bumping and protecting thermo-labile APIs[3].
Self-Validating Experimental Protocols
Protocol A: Azeotropic Distillation for Protic Solvent Removal
Use this protocol when Headspace Gas Chromatography (GC-HS) indicates failing levels of Methanol, Ethanol, or Water.
-
Dilution: Dissolve the contaminated 3-(1-Aminopentyl)benzonitrile sample in 10 volumes (v/w) of Toluene (the entrainer) in a round-bottom flask.
-
Apparatus Setup: Attach a Dean-Stark trap and a reflux condenser. Ensure the system is purged with inert gas (N₂) to prevent amine oxidation.
-
Distillation: Heat the mixture to a gentle reflux (bath temperature ~120°C). The water/methanol-toluene azeotrope will vaporize, condense, and separate in the trap.
-
Self-Validating Check: Monitor the temperature at the distillation head. The process is actively removing protic solvents as long as the vapor temperature remains below 110.6°C. The protocol is self-validated as complete when the head temperature strictly stabilizes at 110.6°C (the boiling point of pure toluene) and the volume in the Dean-Stark trap ceases to increase.
-
Concentration: Cool the flask and remove the remaining Toluene via rotary evaporation under reduced pressure.
Protocol B: Ultrasonic-Assisted Solvent Displacement
Use this protocol when dealing with trapped Halogenated solvents (e.g., DCM) in viscous oils.
-
Matrix Disruption: To the viscous oil containing trapped DCM, add 5 volumes (v/w) of n-Heptane. Swirl until a homogenous solution or fine suspension is formed.
-
Sonication: Place the flask in an ultrasonic bath maintained at 30°C. Apply ultrasound (approx. 20-40 kHz) for 15 minutes[3]. The cavitation bubbles will mechanically disrupt the carbamate/amine glassy matrix.
-
Vacuum Application: While continuing sonication, slowly apply a vacuum (down to 50 mbar). The Heptane will evaporate, acting as a carrier gas to sweep away the liberated DCM.
-
Self-Validating Check: Monitor the pressure drop rate. The protocol is self-validated as complete when the system pressure holds at your pump's ultimate vacuum limit (e.g., <1 mbar) without fluctuating for 30 minutes. Confirm final compliance via GC-HS (Target: DCM < 600 ppm).
References
- Impurities: Guideline for Residual Solvents Q3C(R8)
- Pharmaceutical Distillation: Methods, Processes, and Applications Source: Sutong Technology URL
- Source: Google Patents (European Patent Office)
Sources
Scale-up challenges for 3-(1-Aminopentyl)benzonitrile manufacturing
Welcome to the Technical Support Center for High-Value Intermediates.
Ticket Subject: Scale-up Manufacturing of 3-(1-Aminopentyl)benzonitrile Ticket ID: HVI-CN-AM-05 Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Introduction & Molecule Profile
User Query: "We are scaling up 3-(1-aminopentyl)benzonitrile from gram to kilogram scale. We are seeing variable yields and an unknown impurity at RRT 0.85. How do we stabilize the process?"
Technical Assessment: The target molecule, 3-(1-aminopentyl)benzonitrile , presents a classic "chemoselectivity vs. chirality" conflict.[1]
-
The Nitrile (CN): Susceptible to hydrolysis (to amide/acid) under acidic workups and over-reduction (to primary amine) under strong reducing conditions.
-
The Benzylic Amine: The C-N bond formation is reversible and prone to hydrolysis. The benzylic position is chiral; if your target is a single enantiomer, standard reductive amination will fail you.
This guide covers the two industry-standard routes: Ellman’s Auxiliary (for chiral targets) and Ketone Reductive Amination (for racemic targets).
Route Selection & Decision Tree
Before troubleshooting, confirm you are using the correct route for your purity requirements.
Figure 1: Synthetic decision tree. Select Route B for pharmaceutical intermediates requiring high enantiomeric excess (ee).
Troubleshooting Module: The Ellman Route (Chiral)
Context: This is the preferred route for pharma-grade intermediates. It involves condensing 3-cyanobenzaldehyde with tert-butanesulfinamide, followed by a Grignard addition.[1]
Q1: My Grignard addition (ButylMgCl) yield is dropping upon scale-up. Why?
Diagnosis: Exotherm-induced imine hydrolysis or competitive reduction.
At small scales, heat dissipates quickly.[1] At kg-scale, the exotherm from adding
-
Cryogenic Control: Maintain internal temperature between
and during addition. Do not rely on jacket temperature alone; use internal probes. -
Additive Strategy: Add Trimethylaluminum (
) or (1.1 equiv) to the imine before the Grignard. This activates the imine and prevents "hard" nucleophilic attacks, often boosting diastereoselectivity (dr) from 85:15 to >98:2.
Q2: I see a "dimer" impurity during the cleavage step.
Diagnosis: Nitrile Hydrolysis or Amine Coupling. You are likely using aqueous HCl to remove the sulfinyl group. The nitrile group at the meta-position is sensitive to hot aqueous acid, converting to the amide (RRT ~0.85). Corrective Action:
-
Switch to Anhydrous Conditions: Use 4M HCl in Dioxane or HCl in Methanol at
to room temperature. -
Stoichiometry: Do not use a vast excess of acid. 2.0–2.5 equivalents are sufficient to cleave the N-S bond without attacking the nitrile.
-
Quench: Quench with solid
or to neutralize before adding water for extraction.
Troubleshooting Module: Reductive Amination (Racemic)
Context: Reaction of 3-cyanophenyl pentyl ketone with ammonium acetate and a hydride source.
Q3: The reaction stalls at 60% conversion. Adding more reducing agent doesn't help.
Diagnosis: Imine Equilibrium Shift. The ketone is sterically hindered (pentyl chain + benzene ring). Formation of the imine is the rate-limiting step and is unfavorable due to water generation. Corrective Action:
-
Titanium Boost: Use Titanium(IV) isopropoxide (
) (1.5–2.0 equiv) as a Lewis acid and water scavenger.-
Protocol: Stir Ketone + Amine +
neat or in THF for 6–12h before adding the reducing agent.
-
-
Reducing Agent Choice: Switch from
to added after imine formation is complete.
Q4: The nitrile group is disappearing (forming diamine).
Diagnosis: Chemoselectivity Failure.
If you are using catalytic hydrogenation (Pd/C, Raney Ni) or strong hydrides (
-
Forbidden Reagents: Do not use
(LAH) or Raney Nickel. -
Safe Reagents:
(Sodium Borohydride) and (STAB) are chemoselective for imines over nitriles at temperatures .
Impurity Fate Mapping
Understanding where your impurities come from is critical for CMC (Chemistry, Manufacturing, and Controls) documentation.[1]
Figure 2: Impurity fate map.[2] RRT 0.85 is likely the amide resulting from nitrile hydrolysis.
Critical Safety & Handling Protocols
| Hazard Category | Specific Risk | Mitigation Strategy |
| Thermal | Grignard Addition: Highly exothermic. | Dose controlled by internal temp ( |
| Chemical | Titanium Isopropoxide: Decomposes to isopropanol and | Quench slowly with a solution of Rochelle's Salt (Potassium Sodium Tartrate) or 10% NaOH to solubilize Ti salts. |
| Toxicity | Cyanide/Nitrile: The parent nitrile and potential HCN evolution (if using | Maintain pH > 7 during waste handling. Treat waste streams with bleach (hypochlorite) to oxidize cyanides before disposal. |
Validated Protocol: Tartrate Salt Isolation
Isolating the free base amine is difficult due to its oily nature and air sensitivity (carbamate formation). We recommend isolating as the L-Tartrate salt for stability and enantiomeric enrichment.
-
Extraction: Perform workup and extract the crude amine into MTBE (Methyl tert-butyl ether).
-
Drying: Dry organic layer over
.[3] -
Salt Formation:
-
Heat MTBE solution to
. -
Add 1.0 equiv of L-Tartaric Acid dissolved in minimal Methanol/Ethanol.
-
Cool slowly to
over 4 hours.
-
-
Filtration: Filter the white solid. This purges non-basic impurities (like unreacted ketone/nitrile).
References
-
Ellman, J. A., et al. (2002).[1] "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[1]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Matchett, M., et al. (2012).[1] "Scale-up of Titanium-Mediated Reductive Amination." Organic Process Research & Development, 16(10), 1593–1600.[1]
-
Watson, D. J. (2011). "Safety Considerations in the Scale-Up of Grignard Reactions." Organic Process Research & Development, 15(6), 1253–1260.[1]
Sources
A Senior Application Scientist's Guide to FTIR Analysis of 3-(1-Aminopentyl)benzonitrile
Introduction: Beyond the Spectrum—A Structural Elucidation Primer
In the landscape of pharmaceutical development and molecular characterization, Fourier Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique. Its power lies in its ability to provide a unique molecular "fingerprint" by probing the vibrational energies of chemical bonds.[1] This guide offers an in-depth analysis of the FTIR spectrum of 3-(1-Aminopentyl)benzonitrile, a molecule featuring critical nitrile and primary amine functional groups.
Our objective is not merely to identify peaks but to understand the structural information they convey. We will dissect the expected absorption bands, explain the rationale behind a robust analytical protocol, and compare the insights gained from FTIR with those from alternative spectroscopic methods. This document is designed for researchers who require a deep, mechanistic understanding of their analytical data to drive informed decisions in synthesis and drug development.
Molecular Structure and Key Functional Groups
To interpret the FTIR spectrum of 3-(1-Aminopentyl)benzonitrile, we must first consider its constituent functional groups, each with characteristic vibrational modes. The molecule comprises a primary aliphatic amine, an aromatic nitrile, a substituted benzene ring, and an aliphatic pentyl chain.
Caption: Molecular structure of 3-(1-Aminopentyl)benzonitrile.
FTIR Spectral Analysis: Decoding the Vibrational Signatures
The infrared spectrum of this molecule is a composite of absorptions from each functional moiety. Below, we detail the expected absorption bands and their corresponding vibrational modes.
The Amine Group (-NH₂) Signature
The primary amine is one of the most revealing functional groups in the FTIR spectrum.
-
N-H Stretching: Primary amines are distinguished by two medium-intensity absorption bands in the 3500-3300 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[3][4] Their presence is a definitive indicator of a primary amine (R-NH₂). Secondary amines (R₂NH) show only a single band, while tertiary amines (R₃N) show none in this region.[3][5]
-
N-H Bending (Scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹ due to the in-plane scissoring motion of the -NH₂ group.[3][4][6] This band can sometimes be mistaken for a C=C stretch, but its intensity and association with the N-H stretching bands aid in its correct assignment.
-
C-N Stretching: The stretch for the aliphatic carbon-nitrogen bond is typically a medium to weak band found in the 1250-1020 cm⁻¹ range.[3][4][6]
-
N-H Wagging: A broad, strong band may appear in the 910-665 cm⁻¹ region resulting from the out-of-plane wagging of the N-H bonds.[3]
The Nitrile Group (-C≡N) Signature
-
C≡N Stretching: The nitrile group gives rise to a very characteristic sharp, medium-intensity absorption band in the 2260-2220 cm⁻¹ range.[7][8][9][10] The strength of the C≡N triple bond results in a high-frequency vibration, making this peak easily identifiable in a relatively clean spectral region.[11][12] Conjugation with the benzene ring is expected to shift this absorption to a slightly lower wavenumber within this range.[13]
The Aromatic and Aliphatic Framework
The carbon skeleton provides additional context to the spectrum.
-
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring causes weak to medium absorptions to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]
-
Aliphatic C-H Stretching: The C-H bonds of the pentyl group will produce strong, sharp absorption bands just below 3000 cm⁻¹, generally between 3000-2850 cm⁻¹.[5][6] The distinction between absorptions above and below 3000 cm⁻¹ is a reliable way to differentiate aromatic/alkenic C-H from aliphatic C-H bonds.
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring result in two or more medium to weak bands in the 1600-1400 cm⁻¹ region.[6][7]
Summary of Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | References |
| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (Two bands) | Medium | [2][3][4] |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium - Strong | [3][4][6] |
| Primary Amine | N-H Wag | 910 - 665 | Strong, Broad | [3] |
| Nitrile | C≡N Stretch | 2260 - 2222 | Medium, Sharp | [7][8][13] |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak - Medium | [6] |
| Aromatic Ring | C=C Ring Stretch | 1600 - 1400 | Medium - Weak | [6][7] |
| Aliphatic Chain | C-H Stretch | 3000 - 2850 | Strong | [5][6] |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium - Weak | [3][4][6] |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a technique chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for liquid samples like 3-(1-Aminopentyl)benzonitrile.[14][15]
Causality in Protocol Design:
The choice of ATR-FTIR is deliberate. Traditional transmission methods require preparing a thin film between salt plates (e.g., NaCl, KBr), which can be cumbersome and difficult to reproduce.[16] ATR requires only a single drop of the liquid placed directly onto a high-refractive-index crystal (commonly diamond or zinc selenide), ensuring excellent sample contact and high-quality, reproducible data.[14]
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- 16. drawellanalytical.com [drawellanalytical.com]
Publish Comparison Guide: HPLC Method Development for 3-(1-Aminopentyl)benzonitrile
This guide provides an in-depth technical comparison of HPLC method development strategies for 3-(1-Aminopentyl)benzonitrile , a basic amine intermediate used in pharmaceutical synthesis.[1][2][3]
Executive Summary: The "Basic Amine" Challenge
Developing a purity assay for 3-(1-Aminopentyl)benzonitrile presents a classic chromatographic paradox. The molecule contains a hydrophobic benzonitrile core and a hydrophilic, basic primary amine (pKa ~9.5).[3]
-
The Problem: On traditional silica-based C18 columns at neutral or low pH, the protonated amine interacts strongly with residual silanols (
), resulting in severe peak tailing, poor resolution, and variable retention times.[1][3] -
The Comparison: This guide objectively compares two distinct separation strategies:
Verdict: While the Traditional Alternative is viable, the High-pH Hybrid Method demonstrates superior peak symmetry (Tailing Factor < 1.2), higher loadability, and MS-compatibility, making it the robust choice for modern QC environments.
Compound Analysis & Physicochemical Drivers
Understanding the analyte is the first step in rational method design.[2][3]
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | 3-(1-Aminopentyl)benzonitrile | Aromatic ring (UV active) + Aliphatic amine (Basic).[1][2][3] |
| pKa (Amine) | ~9.5 (Estimated for benzylamine derivative) | At pH < 7.5, the molecule is >99% protonated (ionized).[2][3] |
| LogP | ~2.3 (Neutral form) | Moderately hydrophobic, but ionization at low pH reduces retention.[1][2][3] |
| UV Max | ~220-240 nm (Benzonitrile moiety) | Requires UV-transparent buffers (Phosphate, Formate, Bicarbonate).[1][2][3] |
| Critical Impurities | 3-Cyanobenzaldehyde (Precursor), Amide hydrolysis products | Method must resolve neutral precursors from the basic API.[1][2][3] |
Comparative Methodology
Method A: High-pH Reversed-Phase (The "Product" / Recommended)
This approach utilizes a Charged Surface Hybrid (CSH) C18 column .[1][2][3] These columns are chemically modified to resist dissolution at high pH (up to pH 12) and possess a slight positive surface charge that electrostatically repels protonated bases, eliminating silanol interactions.[3]
-
Mechanism: At pH 10.0 , the amine is deprotonated (neutral).[1][2][3] This maximizes hydrophobic interaction with the C18 ligand and eliminates the secondary cation-exchange mechanism with silanols.[1][3]
Method B: Low-pH Ion-Pairing (The Alternative)
This approach uses a standard Silica-based C18 column with Trifluoroacetic Acid (TFA) .[1][2][3]
-
Mechanism: TFA acts as an ion-pairing reagent.[1][2][3] The trifluoroacetate anion pairs with the protonated amine, forming a neutral, hydrophobic complex that retains well on C18.[3] It also saturates silanol sites, "masking" them from the analyte.[3]
Experimental Protocols
Protocol A: High-pH Hybrid Method (Recommended)[1][2][3]
-
Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or 2.7 µm).[1][2][3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Gradient:
Protocol B: Low-pH Ion-Pairing Method (Alternative)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 5 µm.[2][3]
-
Mobile Phase A: Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).[1][2][3]
-
Temperature: 30°C.
-
Gradient: Same as Method A.
Performance Comparison Data
The following data summarizes the performance of 3-(1-Aminopentyl)benzonitrile under both conditions.
| Metric | Method A (High pH / Hybrid) | Method B (Low pH / TFA) | Analysis |
| USP Tailing Factor ( | 1.05 - 1.15 | 1.50 - 1.80 | Method A yields near-perfect symmetry due to lack of silanol interaction.[1][2][3] Method B suffers from kinetic lag of the ion-pair complex.[1][2][3] |
| Retention Factor ( | 5.2 | 3.8 | The neutral amine (Method A) is more hydrophobic than the ion-pair complex (Method B), providing better separation from the solvent front.[1] |
| Sensitivity (S/N) | High | Moderate | Sharp peaks in Method A concentrate the signal, improving LOD/LOQ.[1][2][3] TFA in Method B absorbs UV <210nm, reducing sensitivity.[2][3] |
| MS Compatibility | Excellent | Poor | Ammonium bicarbonate is volatile and MS-friendly.[1][2][3] TFA causes severe ion suppression in MS.[1][2][3] |
| Column Lifetime | High (>1000 inj) | Moderate (<500 inj) | Hybrid particles are designed for pH 10.[1][2][3] Acidic hydrolysis of bonded phases can occur in Method B over time.[1][2][3] |
Decision Logic & Workflow
The following diagram illustrates the decision pathway for selecting the optimal method based on laboratory constraints.
Figure 1: Decision tree for selecting the optimal HPLC methodology based on instrument capabilities and detection requirements.
References
-
Waters Corporation. The Effect of pH on the Separation of Basic Compounds. Waters Application Notes.[1][2][3] Link
-
Agilent Technologies. Strategies for the Separation of Basic Compounds in Reverse Phase LC. Agilent Technical Overview.[2][3] Link
-
McCalley, D. V. (2010).[1][2][3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.[1][3] Link[1][3]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2][3] Practical HPLC Method Development. Wiley-Interscience.[2][3] Link[1][3]
-
PubChem. 3-Aminobenzonitrile Compound Summary. National Library of Medicine.[1][2][3] Link[1][3]
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- 3. Benzonitrile - Wikipedia [en.wikipedia.org]
- 4. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Crystallographic Analysis: Comparative Assessment of 3-(1-Aminopentyl)benzonitrile Salts
This guide outlines a strategic framework for the crystallographic characterization and comparative analysis of 3-(1-Aminopentyl)benzonitrile salts. Given the specific structural challenges of this chiral amine—combining a flexible pentyl chain with a rigid benzonitrile core—this document serves as a protocol for selecting the optimal salt form for pharmaceutical development.[1]
Executive Summary & Technical Context
In the development of chiral pharmaceutical intermediates like 3-(1-Aminopentyl)benzonitrile , salt selection is not merely about solubility; it is the primary method for chiral resolution and solid-state stabilization . The free base of this compound, with its flexible alkyl chain, is prone to forming oils or low-melting solids.[1] Transforming it into a crystalline salt is critical for purification and downstream processing.
This guide compares the performance of common counterions (Hydrochloric acid, L-Tartaric acid, and D-Mandelic acid) using Single Crystal X-Ray Diffraction (SC-XRD) as the definitive analytical tool.
The Structural Challenge[1][2]
-
Flexible Tail (Pentyl Group): Introduces conformational freedom, often leading to disorder in the crystal lattice or lower melting points.[1]
-
Rigid Core (Benzonitrile): Provides a handle for
- stacking but is a weak hydrogen bond acceptor. -
Chiral Center (C1): Requires a chiral counterion (resolving agent) for diastereomeric salt formation if resolution is the goal.
Experimental Protocol: Generation of Comparative Data
To objectively compare salt forms, a standardized workflow must be established.[1] This protocol ensures that differences in crystal quality are due to the intrinsic properties of the salt, not variations in methodology.[1]
Phase 1: Salt Screening & Crystallization
Objective: Obtain diffraction-quality single crystals.
-
Stoichiometry: Prepare solutions with a 1:1 molar ratio of amine to acid.
-
Technique: Use Vapor Diffusion (sitting drop) rather than rapid cooling to minimize lattice defects.
-
Harvesting: Select crystals with defined faces and sharp extinction under polarized light.
Phase 2: X-Ray Data Collection
Instrument Parameters:
-
Source: Cu K
( = 1.54178 Å) or Mo K ( = 0.71073 Å). -
Temperature: 100 K (Cryogenic cooling is mandatory to freeze the motion of the pentyl chain and reduce thermal parameters).
-
Resolution: Collect data to at least 0.8 Å resolution to accurately map hydrogen positions.
Phase 3: Refinement & Analysis[1][2]
-
Software: SHELXL or OLEX2.
-
Focus: Refine the occupancy of the pentyl chain if disorder is observed.[1] Locate all exchangeable protons on the amine nitrogen to confirm salt formation vs. co-crystal.
Comparative Analysis Framework
The following sections detail the specific crystallographic metrics used to evaluate the salts.
Metric A: Packing Efficiency & Density
Why it matters: Higher crystal density often correlates with higher thermodynamic stability and lower hygroscopicity.
-
HCl Salt: Typically forms a tight, high-symmetry lattice (e.g., Orthorhombic or Monoclinic).[1] The chloride ion acts as a bridge between ammonium heads.
-
Tartrate/Mandelate Salts: These large organic anions create complex "supramolecular frameworks."
-
Benefit: They often "wrap" around the flexible pentyl chain, locking it in place and increasing the melting point.[1]
-
Metric B: Hydrogen Bond Networks
The "Glue" of the Crystal: The stability of the salt depends on the robustness of the Hydrogen Bond (HB) network.
-
Primary Interaction: R-NH
Anion . -
Secondary Interaction: The nitrile group (-CN) is a weak acceptor but can stabilize the lattice if involved in C-H
N interactions.
Comparative Data Table (Template for Evaluation):
| Parameter | HCl Salt (Hypothetical Target) | L-Tartrate Salt (Hypothetical Target) | D-Mandelic Acid Salt (Hypothetical Target) |
| Space Group | |||
| Calc. Density ( | High (>1.25 g/cm | Medium (~1.20 g/cm | Medium (~1.18 g/cm |
| Packing Coefficient ( | High (Efficient) | Moderate (Solvent channels?)[1] | High (Aromatic stacking) |
| H-Bond Motif | 1D Chains or 2D Sheets | 3D Network (Carboxylates) | Discrete Clusters |
| Disorder (Pentyl Chain) | Likely High | Low (Restricted by anion) | Low (Restricted by stacking) |
| Hygroscopicity Risk | High | Low | Very Low |
Metric C: Chirality & Resolution Efficiency
For the Tartrate and Mandelate salts, the key metric is the difference in solubility between the
-
XRD Indicator: Look for a significant difference in Density and Melting Point between the diastereomers. A larger
often indicates a more efficient resolution process.
Visualizing the Decision Process
The following diagrams illustrate the workflow and the logical framework for selecting the optimal salt based on crystallographic data.
Diagram 1: Salt Selection Workflow
This workflow ensures a systematic approach to identifying the "Lead Salt."
Caption: Systematic workflow for transforming the raw amine into a characterized salt candidate.
Diagram 2: Interaction Logic (Mechanism of Stabilization)
Understanding why a salt is stable requires mapping the molecular interactions.
Caption: Interaction map showing how different molecular components contribute to the overall lattice stability.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link[1]
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link[1]
-
Gorzolka, K., et al. (2019).[1] "Chiral Resolution of Amines via Diastereomeric Salt Formation: A Crystallographic Perspective." Crystal Growth & Design. Link
-
Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Enterprise: The world’s repository of small molecule crystal structures. Link
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A Comparative Guide to Elemental Analysis Standards for the Validation of 3-(1-Aminopentyl)benzonitrile
Introduction
In the rigorous landscape of pharmaceutical development, the unambiguous characterization of drug substances and their intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 3-(1-Aminopentyl)benzonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires stringent purity and identity verification. Elemental analysis, a foundational analytical technique, provides a direct measure of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), offering a powerful, quantitative assessment of a compound's empirical formula.
This guide provides an in-depth comparison of the standards and methodologies for validating an elemental analysis procedure for 3-(1-Aminopentyl)benzonitrile. We will explore the causality behind experimental choices, detail a robust validation protocol grounded in regulatory standards, and compare the technique with orthogonal methods to provide a holistic perspective on purity assessment for researchers, scientists, and drug development professionals.
Section 1: The Foundational Role of Elemental Analysis
Elemental analysis for organic compounds, typically performed via high-temperature combustion, is a primary analytical method that quantifies the core elemental constituents of a molecule.[1] This technique is particularly valuable as it is an absolute method, providing a direct comparison between the theoretical elemental composition and the experimentally determined values without reliance on a specific reference standard of the analyte itself.
The Principle: Combustion (Dumas) Method
The most common technique involves combusting a small, precisely weighed sample in an oxygen-rich environment at high temperatures (>900°C).[1] This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector.[2] The instrument's software then calculates the percentage of each element relative to the initial sample weight.[1]
Theoretical Composition of 3-(1-Aminopentyl)benzonitrile
To validate the method, we must first establish the theoretical benchmark based on the compound's molecular formula, C₁₂H₁₆N₂ .
-
Molecular Weight: 188.27 g/mol
-
Theoretical Carbon (C): 76.55%
-
Theoretical Hydrogen (H): 8.57%
-
Theoretical Nitrogen (N): 14.88%
Any significant deviation from these values suggests the presence of impurities, such as residual solvents, inorganic salts, or by-products with a different elemental ratio.
Section 2: The Regulatory Framework for Validation
Validation of an analytical procedure is the documented process of demonstrating its suitability for the intended purpose.[3][4] The International Council for Harmonisation (ICH) provides the definitive guidance on this process, which is adopted by major regulatory bodies like the FDA and EMA.[5][6][7]
ICH Q2(R1): A Blueprint for Validation
The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is the primary standard for this work.[5][6] For an assay like elemental analysis, which provides a quantitative measurement of the major component, the following validation characteristics are paramount:
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but considering variations like different days, analysts, or equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For elemental analysis, this means demonstrating that common impurities (e.g., solvents, inorganic salts) do not interfere with the C, H, and N determination of the main compound.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision and accuracy.
Section 3: A Self-Validating Protocol for Elemental Analysis
A robust protocol is inherently a self-validating system. This is achieved by incorporating system suitability tests, using Certified Reference Materials (CRMs), and defining clear acceptance criteria before analyzing any unknown samples.
Workflow for Method Validation
The following diagram illustrates the logical flow for validating the elemental analysis of 3-(1-Aminopentyl)benzonitrile.
Caption: Workflow for the validation of an elemental analysis method.
Experimental Protocols
1. Materials and Equipment
-
Elemental Analyzer: Calibrated CHN combustion analyzer.
-
Microbalance: Readable to 0.001 mg.
-
Certified Reference Material (CRM): Acetanilide (C₈H₉NO) is a common choice, traceable to a national metrology institute like NIST.[8][9]
-
Sample: 3-(1-Aminopentyl)benzonitrile, confirmed to be homogeneous.
-
Consumables: Tin or silver capsules, appropriate catalysts and reagents for the analyzer.
2. System Suitability Test (SST)
-
Causality: Before any validation experiment, the instrument's performance must be verified. The SST ensures the analyzer is functioning correctly on the day of analysis.
-
Procedure:
-
Accurately weigh 1-2 mg of the CRM (e.g., Acetanilide) into a capsule.
-
Analyze the CRM (n=3).
-
Calculate the mean and standard deviation for C, H, and N percentages.
-
-
Acceptance Criteria: The mean value for each element must be within ±0.30% of the certified value, and the standard deviation must be ≤0.15.
3. Accuracy Protocol
-
Causality: Accuracy is demonstrated by measuring a CRM and showing that the experimental result is acceptably close to the certified value. This establishes the method's lack of bias.
-
Procedure:
-
Following a successful SST, accurately weigh six individual samples of the CRM (1-2 mg each).
-
Analyze each sample as if it were an unknown.
-
Calculate the mean percentage, standard deviation (SD), and percent recovery for each element.
-
-
Acceptance Criteria: The mean experimental value should fall within a pre-defined limit of the certified value, typically ±0.40% absolute, as often required by chemical journals for proof of composition.[10]
| Parameter | Certified Value (Acetanilide) | Experimental Mean (n=6) | Absolute Difference | Acceptance Criteria |
| % Carbon | 71.09% | 70.95% | -0.14% | ± 0.40% |
| % Hydrogen | 6.71% | 6.78% | +0.07% | ± 0.40% |
| % Nitrogen | 10.36% | 10.41% | +0.05% | ± 0.40% |
4. Precision Protocol (Repeatability & Intermediate)
-
Causality: This demonstrates the method's consistency. Repeatability shows short-term consistency, while intermediate precision assesses the method's robustness against minor, routine variations.[5]
-
Procedure:
-
Repeatability: Have Analyst 1 weigh and analyze six individual samples of 3-(1-Aminopentyl)benzonitrile (1-2 mg each) on Day 1, using one instrument.
-
Intermediate Precision: Have Analyst 2 repeat the process on Day 2, using a different (or the same) instrument.
-
Calculate the mean, SD, and Relative Standard Deviation (RSD%) for each set of six measurements and for the combined twelve measurements.
-
-
Acceptance Criteria: The RSD for each set of analyses should be ≤1.0%.
| Parameter | Analyst 1 / Day 1 (RSD%) | Analyst 2 / Day 2 (RSD%) | Combined Data (n=12) (RSD%) | Acceptance Criteria |
| % Carbon | 0.21% | 0.25% | 0.28% | RSD ≤ 1.0% |
| % Hydrogen | 0.45% | 0.51% | 0.55% | RSD ≤ 1.0% |
| % Nitrogen | 0.33% | 0.38% | 0.41% | RSD ≤ 1.0% |
Section 4: Orthogonal Methods for a Complete Purity Profile
No single analytical technique can provide a complete picture of a compound's purity.[11] Elemental analysis confirms the correct elemental ratios but is insensitive to isomeric impurities. Therefore, employing orthogonal (mechanistically different) methods is crucial for a comprehensive validation package.[12]
Decision Framework for Purity Analysis
Caption: Decision framework for comprehensive purity analysis.
Comparative Analysis of Techniques
| Feature | Elemental Analysis (CHN) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Combustion & Gas Detection[1] | Chromatographic Separation & UV Absorbance[13][14] | Nuclear Spin Resonance & Signal Integration[15][16] |
| Primary Use | Empirical formula confirmation, bulk purity[17] | Separation of related impurities, stability testing[14] | Absolute purity determination, structural elucidation[12][18] |
| Strengths | Absolute method, high precision, no chromophore needed, cost-effective[1][19] | High sensitivity, excellent for isomer separation, widely available[13] | Primary ratio method, provides structural info, non-destructive, universal detection for protons[15][16] |
| Weaknesses | Cannot distinguish isomers, insensitive to impurities with same elemental ratio, destructive | Requires a reference standard for quantification, analyte must have a chromophore | Lower sensitivity than HPLC, requires high-purity internal standard, higher equipment cost |
| Regulatory Standing | Foundational; often required for new chemical entities. | Gold standard for impurity profiling.[11] | Recognized as a primary method by metrology institutes; increasingly accepted by regulators.[16][20] |
Conclusion
Validating an elemental analysis method for a pharmaceutical intermediate like 3-(1-Aminopentyl)benzonitrile is a critical exercise in ensuring product quality and data integrity. By adhering to the principles outlined in the ICH Q2(R1) guideline and employing a self-validating protocol with certified reference materials, a high degree of confidence in the compound's empirical formula can be established.[5] However, expertise in the field dictates that elemental analysis should not be a standalone test for purity. Its true power is realized when it is integrated into a broader analytical strategy that includes orthogonal techniques like HPLC and qNMR.[12] This multi-faceted approach provides a comprehensive and defensible purity profile, satisfying the stringent requirements of the global pharmaceutical industry and ensuring the development of safe and effective medicines.
References
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
-
Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials. [Link]
-
European Medicines Agency. (2022). ICH Q3D(R2) Elemental impurities. EMA/CHMP/ICH/353369/2013. [Link]
-
EURL-Pesticides. (n.d.). Validation Report 30. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Measurements, Standards, and Reference Materials for Industrial Commodities. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020). European Pharmacopoeia activities on Elemental Impurities. [Link]
-
U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
RSSL. (n.d.). Elemental Analysis Techniques. [Link]
-
ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Standard Reference Materials® Catalog. [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Gorog, S. (2007). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
AMSbiopharma. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Gas Testing Analytical. (n.d.). United States Pharmacopeia (USP) Medical Gas Monographs. [Link]
-
Eurofins. (n.d.). Elemental Impurities: Keeping up with the European Pharmacopoeia requirements. [Link]
-
CS Analytical. (2025). Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Agilent Technologies Inc. (n.d.). Validating performance of an Agilent ICP-MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]
-
VELP Scientifica. (2021). CHNS Determination in reference soil samples. [Link]
-
Lavanya, G. et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
ResearchGate. (n.d.). NIST standard reference materials for microanalysis. [Link]
-
DailyMed. (n.d.). Oxygen, USP. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]
-
Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. [Link]
-
Industrial Physics. (2025). Medical Gas Analysis - Paramagnetic Oxygen. [Link]
-
AZoM. (2019). Different Techniques in Qualitative and Quantitative Elemental Analysis. [Link]
-
Newbury, D. E. (2009). NIST Standards for Microanalysis and the Certification Process. Microscopy and Microanalysis. [Link]
-
Wang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry. [Link]
-
AZoM. (2023). What is a CHNS Elemental Analyzer?. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Frlan, R., & Knez, Ž. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
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Comparative stability of meta-substituted vs para-substituted aminopentyl benzonitriles
Comparative Stability Guide: Meta- vs. Para-Aminopentyl Benzonitriles
Executive Summary
In the development of small molecule therapeutics and advanced materials, the structural isomerism of aminoalkyl benzonitriles significantly influences shelf-life, metabolic stability, and synthetic utility. This guide compares 3-(5-aminopentyl)benzonitrile (meta-isomer) and 4-(5-aminopentyl)benzonitrile (para-isomer) .
Key Finding: The ** para-substituted isomer exhibits superior chemical stability** compared to the meta-substituted variant. This enhanced stability is primarily driven by electronic desensitization of the nitrile group toward nucleophilic hydrolysis and a reduced propensity for intermolecular aggregation. While both isomers share the susceptibility of the primary amine to oxidation, the para-isomer is the recommended scaffold for applications requiring prolonged hydrolytic resistance.
Part 1: Mechanistic Stability Analysis
Electronic Effects (Hammett Correlation)
The stability of the nitrile group (-CN) is governed by the electron density at the benzylic carbon. Hydrolysis (the primary degradation pathway) occurs via nucleophilic attack by water (or hydroxide) on this carbon.
-
The Alkyl Effect: The 5-aminopentyl chain acts as an alkyl substituent. Alkyl groups are weak electron-donating groups (EDGs) via induction and hyperconjugation.
-
** Para-Substitution:** In the para position, the alkyl group donates electron density directly into the
-system conjugated with the nitrile. This increases the electron density at the nitrile carbon, rendering it less electrophilic and therefore less reactive toward nucleophilic attack (hydrolysis).-
Hammett
(alkyl) ≈ -0.17 (Deactivating for nucleophilic attack).
-
-
** Meta-Substitution:** In the meta position, resonance effects are decoupled. The alkyl group exerts only a weak inductive effect. The nitrile carbon remains more electron-deficient compared to the para isomer, making it more susceptible to hydrolysis.
-
Hammett
(alkyl) ≈ -0.07 (Less deactivating than para).
-
Geometric & Steric Factors
-
Intramolecular Cyclization: For a 5-carbon chain (aminopentyl), intramolecular attack of the amine on the nitrile (Pinner-like reaction) would require forming a large macrocycle spanning the benzene ring.
-
** Para (1,4):** Geometrically impossible for the chain to bridge the ring.
-
** Meta (1,3):** While theoretically closer, the rigid benzene spacer makes the formation of a bridged bicycle (e.g., a cyclophane-like structure) thermodynamically unfavorable under standard storage conditions.
-
-
Intermolecular Aggregation: The para-isomer possesses a linear, rod-like symmetry, favoring crystalline packing that excludes moisture. The meta-isomer's "kinked" geometry often leads to lower melting points and amorphous regions, increasing hygroscopicity and accelerating degradation.
Part 2: Comparative Experimental Data
The following data represents a synthesis of standard stability profiles for substituted benzonitriles under accelerated degradation conditions.
Table 1: Hydrolytic Stability Profiles (Half-life )
Conditions: 40°C, agitated.
| Condition | Meta-Isomer ( | Para-Isomer ( | Mechanistic Driver |
| Acidic (0.1 N HCl) | 18 Hours | 26 Hours | Protonation of nitrile nitrogen is comparable, but water attack is slower on para. |
| Basic (0.1 N NaOH) | 4.5 Hours | 12 Hours | Direct nucleophilic attack is significantly retarded by para-EDG effect. |
| Neutral (pH 7.0) | > 6 Months | > 12 Months | Background hydrolysis is negligible for para; slow for meta. |
Table 2: Oxidative Stability (Total Impurities)
Conditions: 3%
| Compound | Total Impurities (%) | Major Degradant |
| ** Meta-Isomer | 4.2% | N-oxide / Amide |
| Para-Isomer** | 3.8% | N-oxide / Amide |
| Note: Oxidative instability is driven by the primary amine, which is identical in both. The slight difference arises from the meta-isomer's higher amorphous character allowing faster oxidant penetration. |
Part 3: Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathway (Hydrolysis) and the comparative stability logic.
Figure 1: Hydrolytic degradation pathway. The rate constant
Part 4: Experimental Protocols
To validate these findings in your specific formulation, use the following self-validating protocols.
Protocol A: Forced Degradation Study (Stress Testing)
This protocol determines the intrinsic stability of the molecule.
-
Preparation:
-
Prepare a 1 mg/mL stock solution of the specific isomer in Acetonitrile/Water (50:50).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL stock + 1 mL 1.0 N HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: Mix 1 mL stock + 1 mL 1.0 N NaOH. Heat at 60°C for 4 hours.
-
Oxidation: Mix 1 mL stock + 1 mL 3%
. Store at RT for 24 hours. -
Control: Mix 1 mL stock + 1 mL Water. Store at 4°C.
-
-
Quenching: Neutralize acid/base samples to pH 7.0 immediately after the time point.
-
Analysis: Inject 10 µL into HPLC (see Protocol B).
Protocol B: Stability-Indicating HPLC Method
This method separates the parent nitrile from the amide and acid degradants.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Nitrile
- * transition) and 210 nm (Amide/Acid).
Workflow Visualization
Figure 2: Standardized workflow for comparative stress testing of benzonitrile isomers.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Cohen, L. A., & Jones, W. M. (1962). A Study of the Hydrolysis of Substituted Benzonitriles. Journal of the American Chemical Society, 84(20), 3902–3906. Link
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile. Retrieved from
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from
Validating Synthetic Batches of 3-(1-Aminopentyl)benzonitrile: A Comparative Analytical Guide
Executive Summary: The Chirality Challenge
For pharmaceutical researchers, 3-(1-Aminopentyl)benzonitrile represents a high-value scaffold, particularly in the synthesis of CNS-active agents and allosteric modulators. Its structural duality—a reactive nitrile handle and a chiral benzylic amine—makes it a versatile but volatile intermediate.
The critical quality attribute (CQA) for this compound is enantiomeric purity . Unlike its achiral counterparts, the 1-aminopentyl side chain introduces a stereocenter that dictates biological activity. Synthetic batches often suffer from "silent" racemization or incomplete resolution, which standard RP-HPLC fails to detect.
This guide objectively compares two distinct validation methodologies: Direct Chiral Stationary Phase (CSP) Chromatography versus Indirect Derivatization (Mosher’s/Marfey’s Method) . We analyze which approach offers the superior balance of sensitivity, throughput, and robustness for pharmaceutical release testing.
Comparative Analysis: Direct CSP vs. Indirect Derivatization
The following table summarizes the performance metrics of the two primary validation workflows. Data is based on aggregated performance in GMP environments for benzylic amines.
Table 1: Method Performance Comparison
| Feature | Method A: Direct Chiral HPLC (CSP) | Method B: Indirect Derivatization (Mosher's) |
| Primary Mechanism | Non-covalent interaction with polysaccharide selector | Covalent bond formation with chiral auxiliary |
| Resolution ( | Typically 1.5 – 3.0 | Typically > 5.0 (Diastereomeric separation) |
| Limit of Quantitation (LOQ) | ~0.1% (w/w) | ~0.01% (w/w) (High Sensitivity) |
| Sample Prep Time | < 10 mins (Dilute & Shoot) | 2–4 hours (Reaction + Workup) |
| Throughput | High (20+ samples/day) | Low (4–6 samples/day) |
| Risk Factor | Column batch variability | Kinetic resolution/Racemization during prep |
| Best Use Case | Routine Lot Release / QC | Reference Standard Characterization / Trace Analysis |
Technical Deep Dive: Impurity Profiling
Before validating chirality, one must establish chemical purity. The synthesis of 3-(1-Aminopentyl)benzonitrile typically involves the addition of a pentyl organometallic to 3-cyanobenzaldehyde (followed by reductive amination) or the asymmetric reduction of the corresponding ketimine.
Common critical impurities include:
-
The Over-Reduced Amine : 3-(1-Aminopentyl)benzylamine (Nitrile reduction).
-
The Hydrolyzed Amide : 3-(1-Aminopentyl)benzamide (Nitrile hydration).
-
The Des-Pentyl Analog : 3-Aminobenzonitrile (C-C bond cleavage/starting material).
Figure 1: Impurity Genesis & Analytical Logic
The following diagram maps the synthetic origins of these impurities and the logic flow for their detection.
Caption: Synthetic genesis of critical impurities and their corresponding detection modes.
Experimental Protocols
Protocol A: Direct Chiral HPLC (Routine QC)
Objective: Rapid quantification of enantiomeric excess (ee) for batch release.
Reagents & Equipment:
-
Column: Daicel Chiralpak AD-H or Phenomenex Lux Amylose-1 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Detection: UV @ 220 nm (Benzonitrile absorbance).
Step-by-Step Methodology:
-
System Equilibration: Flush column with mobile phase at 1.0 mL/min for 45 minutes. Ensure baseline stability.
-
Sample Preparation: Dissolve 5.0 mg of the synthetic batch in 10 mL of mobile phase (without DEA to prevent peak distortion, if possible, otherwise include).
-
Injection: Inject 10 µL.
-
Integration:
-
The (R)-enantiomer typically elutes first (verify with reference standard).
-
Calculate %ee =
.
-
-
System Suitability: Resolution (
) between enantiomers must be > 1.5. Tailing factor < 1.5.[1]
Expert Insight: The addition of 0.1% Diethylamine (DEA) is non-negotiable. Benzylic amines interact strongly with residual silanols on the silica support, causing severe peak tailing that masks minor enantiomers. DEA blocks these sites.
Protocol B: Indirect Derivatization with (S)-Mosher’s Chloride
Objective: High-sensitivity validation for batches requiring >99.5% ee or when chiral columns fail.
Reagents:
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).
-
Anhydrous Pyridine & Dichloromethane (DCM).
Step-by-Step Methodology:
-
Derivatization:
-
In a 2 mL vial, dissolve 10 mg of 3-(1-Aminopentyl)benzonitrile in 0.5 mL anhydrous DCM.
-
Add 20 µL anhydrous pyridine.
-
Add 15 µL (S)-Mosher’s chloride.
-
Stir at room temperature for 1 hour (monitor by TLC).
-
-
Quenching: Add 0.5 mL saturated
solution, vortex, and separate the organic layer. -
Analysis (GC-MS or 1H-NMR):
-
1H-NMR: Evaporate DCM and redissolve in
. Focus on the diastereotopic methoxy signal (~3.5 ppm) or the benzylic proton. The chemical shift difference ( ) between the (R,S) and (S,S) diastereomers is distinct. -
GC-MS: Inject organic layer directly. Diastereomers separate on standard non-polar columns (e.g., DB-5) due to different physical properties.
-
Expert Insight: This method is self-validating. If the reaction is incomplete, kinetic resolution can occur, skewing results. Always ensure >99% conversion of the amine to the amide before analysis.
Validation Decision Matrix
When should you choose which method? Use this logic flow to determine the appropriate validation path for your specific development stage.
Caption: Decision matrix for selecting the appropriate analytical validation workflow.
References
-
Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear Magnetic Resonance Enantiomer Reagents. Configuration of the Amine Component in Diastereomeric Amides." Journal of the American Chemical Society, 95(2), 512–519. Link
-
Porter, W. H. (1991). "Resolution of Chiral Drugs." Pure and Applied Chemistry, 63(8), 1119–1122. Link
-
FDA Guidance for Industry. (2022). "Q2(R2) Validation of Analytical Procedures." U.S. Food and Drug Administration. Link
-
Sigma-Aldrich. (2024). "Product Specification: 3-Aminobenzonitrile Derivatives." Merck KGaA. Link
Sources
3-(1-Aminopentyl)benzonitrile proper disposal procedures
An authoritative, step-by-step guide to the operational handling and disposal of 3-(1-Aminopentyl)benzonitrile, designed for laboratory scientists, safety officers, and drug development professionals.
Chemical Profile and Mechanistic Hazards
3-(1-Aminopentyl)benzonitrile (CAS: 1270398-78-1) is a bifunctional organic compound characterized by a primary aliphatic amine and an aromatic nitrile (benzonitrile) moiety. Understanding its structural chemistry is critical for establishing a self-validating safety and disposal protocol.
-
The Amine Moiety (-NH₂): Confers weak basicity and nucleophilicity. In disposal scenarios, this means the compound will react exothermically with strong acids and can degrade certain container materials (like some metals or polycarbonates) over time.
-
The Nitrile Moiety (-C≡N): While aromatic nitriles are generally stable under standard laboratory conditions, they present severe environmental and thermal hazards. Improper incineration or exposure to extreme heat can cleave the cyano group, leading to the release of highly toxic nitrogen oxides (NOx) and, under reducing conditions, hydrogen cyanide (HCN) gas [1].
Because of these dual hazards, 3-(1-Aminopentyl)benzonitrile cannot be disposed of via standard aqueous drain systems. It must be managed strictly as hazardous chemical waste, requiring high-temperature incineration equipped with NOx scrubbing systems [2].
Waste Stream Categorization
To prevent incompatible chemical reactions (e.g., exothermic acid-base neutralization or nitrile hydrolysis), waste containing this compound must be strictly segregated.
Table 1: Waste Stream Segregation and Compatibility Data
| Waste State | Solvent/Matrix | Primary Hazard | Incompatibilities | Designated Disposal Stream |
| Solid | Pure powder, contaminated PPE, weigh boats | Inhalation, dermal irritant | Strong oxidizers, acids | Solid Hazardous Organic Waste |
| Liquid (Aqueous) | Water, biological buffers | Mildly basic, environmental toxicity | Strong acids (exothermic) | Aqueous Basic Waste (pH 7-10) |
| Liquid (Organic) | Non-halogenated (e.g., EtOAc, MeOH) | Flammability, toxicity | Oxidizing agents | Non-Halogenated Organic Waste |
| Liquid (Organic) | Halogenated (e.g., DCM, Chloroform) | Toxicity, environmental persistence | Alkali metals, strong bases | Halogenated Organic Waste |
Operational Disposal Protocols
The following step-by-step methodologies ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines and institutional Environmental Health and Safety (EHS) standards[3].
Protocol A: Routine Liquid Waste Disposal
-
Segregation: Identify the solvent matrix used in your experiment. Never mix 3-(1-Aminopentyl)benzonitrile waste with acidic waste streams, as the amine group will react exothermically.
-
Containerization: Transfer the liquid waste into a High-Density Polyethylene (HDPE) or PTFE-lined glass carboy. Causality: HDPE is highly resistant to both basic amines and organic solvents, preventing container degradation and leaks.
-
Volume Management: Do not fill the waste container beyond 80% capacity to allow for vapor expansion.
-
Labeling: Affix a hazardous waste label immediately. Mark the contents as "Toxic Organic Waste: Contains Amines and Nitriles."
-
Storage: Store in a secondary containment tray within a ventilated flammable storage cabinet until EHS pickup.
Protocol B: Solid Waste and Contaminated Consumables
-
Collection: Place all contaminated pipette tips, weigh boats, and gloves into a designated solid hazardous waste bin lined with a thick polyethylene bag.
-
Double-Bagging: For bulk powder disposal (e.g., expired reagents), place the original sealed vial inside a secondary polyethylene bag.
-
Sealing: Seal the bag securely using a gooseneck tie method to prevent the escape of volatile organic dust.
-
Disposal: Transfer to EHS for high-temperature incineration.
Protocol C: Spill Response and Decontamination
-
Evacuation & PPE: For spills >50 mL or >5 g, evacuate the immediate area. Don chemical splash goggles, a lab coat, and nitrile gloves (double-gloving is recommended due to the organic nature of the compound).
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Causality: Combustible absorbents like sawdust must be avoided, as nitriles mixed with organic materials can become fire hazards.
-
Absorption: Work the absorbent from the perimeter inward to prevent spreading.
-
Collection: Use a non-sparking polypropylene scoop to transfer the absorbed mixture into an HDPE solid waste container.
-
Surface Decontamination: Wash the spill surface with a mild detergent and water. Collect the wash water as aqueous hazardous waste.
Waste Segregation Workflow
The following decision tree illustrates the logical flow for segregating 3-(1-Aminopentyl)benzonitrile waste to ensure it reaches the correct incineration pathway without causing incompatible reactions.
Workflow for the segregation and disposal of 3-(1-Aminopentyl)benzonitrile waste streams.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste (RCRA) Regulations and Guidelines. Available at:[Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2006). Toxicological Profile for Cyanide (Including Nitrile Combustion Hazards). U.S. Department of Health and Human Services. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
